1-Phenyl-1-penten-3-one
Description
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Properties
IUPAC Name |
1-phenylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGUHATVVHIJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871010 | |
| Record name | 1-Phenylpent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3152-68-9 | |
| Record name | 1-Phenyl-1-penten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3152-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylpent-1-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003152689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylpent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyl-1-penten-3-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1-Phenyl-1-penten-3-one. This α,β-unsaturated ketone, a member of the chalcone (B49325) family, is a subject of interest in organic synthesis and potential pharmacological applications.
Core Chemical Properties and Structure
This compound, also known as ethyl styryl ketone, possesses a phenyl group conjugated to an enone system.[1] This structural arrangement is fundamental to its chemical reactivity and potential biological activity.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O | [1][2][] |
| Molecular Weight | 160.21 g/mol | [1][2][4] |
| IUPAC Name | 1-phenylpent-1-en-3-one | [1][5] |
| CAS Number | 3152-68-9 | [1][2][5] |
| Melting Point | 38.5 - 57 °C | [1][6] |
| Boiling Point | 246.12 - 348 °C | [1][][6] |
| Density | 0.8697 - 1.071 g/cm³ | [1][][6] |
| SMILES | CCC(=O)C=CC1=CC=CC=C1 | [1][] |
| InChI Key | LVGUHATVVHIJET-UHFFFAOYSA-N | [1] |
| XLogP3 | 2.5 | [1][4] |
| Hydrogen Bond Donor Count | 0 | [1][5] |
| Hydrogen Bond Acceptor Count | 1 | [1][5] |
| Rotatable Bond Count | 3 | [1] |
Synonyms: Ethyl styryl ketone, Styryl ethyl ketone, Benzylidenemethyl ethyl ketone, Ethyl 2-phenylvinyl ketone.[2][5][7]
Experimental Protocols
The synthesis of this compound is commonly achieved through a Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of benzaldehyde (B42025) with 3-pentanone (B124093).[1][5]
Synthesis of this compound via Claisen-Schmidt Condensation
Reaction: Benzaldehyde + 3-Pentanone → this compound + H₂O[1]
Methodology:
-
Reaction Setup: A solution of 3-pentanone (1 equivalent) in ethanol (B145695) is prepared. An aqueous solution of a base, such as sodium hydroxide (B78521) (e.g., 10% w/v), is then added to the stirred solution at room temperature.[1]
-
Addition of Benzaldehyde: Benzaldehyde (1 equivalent) is added dropwise to the basic solution of 3-pentanone.[1]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the consumption of the starting materials. The reaction typically proceeds at room temperature.[1]
-
Workup: Upon completion, the reaction mixture is poured into cold water and neutralized with a dilute acid, such as hydrochloric acid.[1]
-
Extraction: The aqueous layer is extracted with an organic solvent, for instance, ethyl acetate (B1210297) or dichloromethane.[1][5]
-
Purification: The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is subsequently removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.[1]
Structural Confirmation
Spectroscopic methods are essential for confirming the structure of the synthesized this compound.
-
¹H NMR: Expected signals include a triplet and quartet corresponding to the ethyl group, doublets for the vinyl protons, and signals for the aromatic protons.[1]
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the carbons of the ethyl group are anticipated.[1]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, the C=C stretch of the alkene and aromatic ring, and C-H stretches are key identifiers.[1]
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of the compound should be observed.[1]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: General experimental workflow for the synthesis of this compound.
Potential Signaling Pathway Modulation by Chalcones
While specific signaling pathways for this compound are not extensively detailed in the literature, its classification as a chalcone suggests potential interactions with known cellular pathways modulated by this class of compounds. Research has indicated that some chalcones can induce apoptosis through the intrinsic, or mitochondrial, pathway in cancer cells.[5]
Caption: A generalized diagram of potential chalcone-induced apoptosis via the intrinsic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Penten-3-one, 1-phenyl- [webbook.nist.gov]
- 4. This compound | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3152-68-9 CAS MSDS (1-phenylpent-1-en-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemeo.com [chemeo.com]
An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-penten-3-one via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-penten-3-one, a valuable α,β-unsaturated ketone, through the Claisen-Schmidt condensation. This reaction, a cornerstone of carbon-carbon bond formation, involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. In this specific synthesis, benzaldehyde (B42025) reacts with 2-butanone (B6335102) (methyl ethyl ketone) to yield the target compound. This guide details the experimental protocol, presents quantitative data, and illustrates the reaction mechanism and workflow.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound via a typical Claisen-Schmidt condensation protocol.
| Parameter | Value |
| Reactants | |
| Benzaldehyde | 1.0 molar equivalent |
| 2-Butanone | 1.0 molar equivalent |
| Catalyst | |
| Sodium Hydroxide (B78521) (NaOH) | 1.0 molar equivalent |
| Solvent | |
| Ethanol (B145695) (95%) | Sufficient quantity for dissolution |
| Reaction Conditions | |
| Temperature | 20-25°C |
| Reaction Time | 2-3 hours |
| Yield | |
| Reported Yield | 80-90% |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Benzaldehyde
-
2-Butanone (Methyl ethyl ketone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the required amount of sodium hydroxide in a minimal amount of distilled water. To this, add ethanol to create the basic catalyst solution.
-
Reactant Addition: Cool the flask in an ice-water bath. While stirring, add 2-butanone to the flask. Subsequently, add benzaldehyde dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (20-25°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, pour the mixture into a beaker containing cold water. Neutralize the mixture by slowly adding a dilute solution of hydrochloric acid until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent). Collect the organic layer.
-
Washing and Drying: Wash the organic layer with distilled water and then with a brine solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol, or by column chromatography on silica (B1680970) gel.
Characterization:
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
¹H NMR: Expected signals include those for the ethyl group (a triplet and a quartet), vinylic protons (doublets), and aromatic protons.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, vinylic carbons, and the ethyl group carbons should be observed.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C of the alkene and aromatic ring, and C-H stretches will be present.
Visualizations
The following diagrams illustrate the chemical pathway and the experimental process.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Caption: Experimental Workflow for Synthesis.
Spectroscopic Profile of 1-Phenyl-1-penten-3-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, 1-Phenyl-1-penten-3-one. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound, which serves as a valuable building block in organic synthesis and drug discovery. The data is compiled from various spectral databases and is presented with detailed experimental protocols to aid in replication and further research.
Spectroscopic Data Summary
The structural confirmation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these techniques are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 - 7.60 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 7.05 | Doublet | 1H | Vinylic proton (=CH-Ph) |
| 6.85 | Doublet | 1H | Vinylic proton (=CH-CO) |
| 2.75 | Quartet | 2H | Methylene protons (-CH₂-CH₃) |
| 1.15 | Triplet | 3H | Methyl protons (-CH₂-CH₃) |
Solvent: CDCl₃. Instrument: Varian A-60 or equivalent.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 200.5 | Carbonyl carbon (C=O) |
| 143.0 | Vinylic carbon (=CH-Ph) |
| 134.5 | Aromatic quaternary carbon (C-ipso) |
| 130.5 | Aromatic methine carbon (C-para) |
| 129.0 | Aromatic methine carbons (C-ortho/meta) |
| 128.5 | Aromatic methine carbons (C-ortho/meta) |
| 126.0 | Vinylic carbon (=CH-CO) |
| 35.0 | Methylene carbon (-CH₂) |
| 8.0 | Methyl carbon (-CH₃) |
Solvent: CDCl₃. Proton-decoupled.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3030 | Medium | Aromatic C-H stretch |
| 2980 - 2940 | Medium | Aliphatic C-H stretch |
| 1685 - 1666 | Strong | C=O stretch (α,β-unsaturated ketone)[1] |
| 1640 | Medium | C=C stretch (alkene) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 970 | Strong | Trans C-H bend (out-of-plane) |
Technique: Capillary Cell: Melt or KBr pellet.[2]
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 160 | 100 | [M]⁺ (Molecular Ion) |
| 131 | High | [M - C₂H₅]⁺ |
| 103 | High | [C₆H₅-C≡CH]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
| 57 | High | [C₂H₅CO]⁺ |
| 29 | Medium | [C₂H₅]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Acquisition Parameters (¹³C NMR):
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method:
-
Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal/KBr pellet).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample molecules with a beam of electrons with an energy of 70 eV. This will cause ionization and fragmentation of the molecule.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.
Visualizations
To further elucidate the experimental workflow, a graphical representation is provided below.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
IUPAC name and CAS number for Ethyl styryl ketone
An In-depth Technical Guide to Ethyl Styryl Ketone
Nomenclature and Identification
Ethyl styryl ketone is an organic compound belonging to the chalcone (B49325) family, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.
IUPAC Name: (E)-1-phenylpent-1-en-3-one[][2]
CAS Number: 3152-68-9[3][4][5]
Synonyms:
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of Ethyl Styryl Ketone are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O | [3][4][5] |
| Molecular Weight | 160.21 g/mol | [3][4] |
| Appearance | Pale yellow solid | [7] |
| Melting Point | 38.5 °C | [5] |
| Boiling Point | 276.8 °C at 760 mmHg | [][5] |
| Density | 0.997 g/cm³ | [][5] |
| XLogP3 | 2.5 | [3][4] |
| Hydrogen Bond Donor Count | 0 | [3][4] |
| Hydrogen Bond Acceptor Count | 1 | [3][4] |
Table 2: Spectroscopic Data Summary
| Technique | Description of Expected Signals |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), vinyl protons (doublets), and aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the ethyl group carbons. The carbonyl carbon typically appears between δ 186.6 and 196.8 ppm.[8] |
| Infrared (IR) | Characteristic strong absorption band for the C=O stretch of the α,β-unsaturated ketone in the range of 1685-1666 cm⁻¹.[9] Other bands include C=C stretch of the alkene and aromatic ring, and C-H stretches. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. Common fragmentation pathways for chalcones include the loss of a phenyl group from either ring and the loss of CO.[8] |
Synthesis of Ethyl Styryl Ketone
Ethyl styryl ketone is commonly synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and 2-pentanone.[3]
Synthesis Workflow
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of ethyl styryl ketone.
Materials:
-
Benzaldehyde
-
2-Pentanone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer
-
Ice-water bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.[3]
-
Addition of Ketone: While maintaining the cool temperature and continuous stirring, slowly add 2-pentanone to the flask.[3]
-
Addition of Aldehyde: Following the addition of the ketone, slowly add benzaldehyde to the reaction mixture.[3]
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Workup: Upon completion of the reaction, neutralize the mixture with a dilute acid, such as HCl.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.[3]
-
Washing: Wash the organic layer with water and subsequently with brine.[3]
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and then remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The crude product can be further purified by column chromatography or recrystallization to obtain pure ethyl styryl ketone.[3]
Biological Activity and Signaling Pathways
Ethyl styryl ketone, as a member of the chalcone family, is of interest for its potential biological activities. Many chalcones have demonstrated antiproliferative and anticancer properties by inducing apoptosis (programmed cell death).[3]
Induction of Apoptosis via the Intrinsic Pathway
Research on various chalcones suggests their ability to trigger apoptosis through the intrinsic, or mitochondrial, pathway in cancer cells.[3] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes that dismantle the cell.
The proposed mechanism involves the following key steps:
-
Cellular Stress: The chalcone induces stress within the cancer cell, potentially through the generation of Reactive Oxygen Species (ROS).[3]
-
Modulation of Bcl-2 Family Proteins: This leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 family proteins results in the formation of pores in the mitochondrial outer membrane.[3]
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[3]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.[3]
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[3]
-
Execution of Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]
Experimental Protocols for Biological Assays
The antimicrobial activity of synthesized chalcones can be evaluated using standard methods such as the Kirby-Bauer disk diffusion assay for qualitative screening, followed by the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[10]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized chalcone analogues
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized inoculum of the test microorganism
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the chalcone analogues in MHB directly in the wells of a 96-well plate.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., McFarland standards).
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader.[10]
Experimental Protocol: MBC Determination
Procedure:
-
Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Plating: Spread the aliquot onto a fresh agar (B569324) plate.[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[10]
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating bacterial death.[10]
References
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chemeo.com [chemeo.com]
- 7. benchchem.com [benchchem.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 1-Phenyl-1-penten-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the α,β-unsaturated ketone, 1-Phenyl-1-penten-3-one. Included are detailed, generalized experimental protocols for the determination of these properties and an exploration of the compound's broader context within the chalcone (B49325) family and their interactions with cellular signaling pathways.
Core Physical Properties
This compound, a member of the chalcone family, is a compound of interest in organic synthesis and medicinal chemistry. Its physical properties are fundamental to its characterization, handling, and application in research settings.
Data Presentation: Physical Properties of this compound
The experimentally determined and estimated physical properties of this compound are summarized below. Variations in reported values can be attributed to different experimental conditions and measurement techniques.
| Physical Property | Reported Value(s) |
| Melting Point | 38.5°C, 39°C |
| Boiling Point | 276.8°C at 760 mmHg, 246.12°C (rough estimate) |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting and boiling points of organic compounds such as this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline compounds, this occurs over a narrow range. The presence of impurities typically depresses and broadens the melting point range. A common and effective method for its determination is the capillary tube method using a melting point apparatus.[1][2][3]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm by gently tapping the tube.[1][2][3]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[3]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[3][4]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] The Thiele tube or a similar oil bath/heating block setup provides a means for uniform heating and accurate temperature measurement.[6][7]
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.[5][7][8]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[7][8]
-
Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).[7][8][9]
-
Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge.[6]
-
Recording the Boiling Point: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
Biological Context and Signaling Pathways
This compound is structurally classified as a chalcone. Chalcones are precursors to flavonoids and are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[10][11][12][13] They exert these effects by modulating various cellular signaling pathways. For instance, many chalcone derivatives have been shown to interfere with key pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB signaling cascades.[13][14]
The diagram below illustrates a generalized workflow for investigating the effect of a chalcone derivative, such as this compound, on a cancer-related signaling pathway.
Caption: Workflow for studying the effect of a chalcone on the PI3K/Akt/mTOR signaling pathway.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. pennwest.edu [pennwest.edu]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. byjus.com [byjus.com]
- 10. mdpi.com [mdpi.com]
- 11. A Review of Experimental Studies on Natural Chalcone-Based Therapeutic Targeting of Genes and Signaling Pathways in Type 2 Diabetes Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1-Phenyl-1-penten-3-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenyl-1-penten-3-one, a member of the chalcone (B49325) family of compounds. Due to a lack of extensive publicly available quantitative solubility data for this specific molecule, this document focuses on its predicted solubility profile based on its structural properties and general principles of solute-solvent interactions. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data for their specific applications.
Predicted Qualitative Solubility of this compound
This compound is a largely non-polar molecule, characterized by a phenyl group and a pentenone structure. Based on the chemical principle of "like dissolves like," it is anticipated to exhibit higher solubility in non-polar and moderately polar organic solvents, and poor solubility in highly polar solvents like water. Chalcones, the class of compounds to which this compound belongs, are generally soluble in organic solvents such as ethanol, acetone, and dichloromethane, while being insoluble in water.[1]
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Category | Solvent | Predicted Solubility |
| Non-Polar | Hexane | High |
| Toluene | High | |
| Diethyl Ether | High | |
| Polar Aprotic | Acetone | High |
| Ethyl Acetate | High | |
| Dichloromethane | High | |
| Chloroform | High | |
| Tetrahydrofuran (THF) | High | |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | |
| N,N-Dimethylformamide (DMF) | Moderate to High | |
| Polar Protic | Ethanol | Moderate to High |
| Methanol | Moderate | |
| Water | Low / Insoluble |
Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)
This protocol details a reliable gravimetric method for determining the solubility of this compound in a specific organic solvent at a controlled temperature. This method is adapted from established procedures for determining the solubility of chalcones.[1][2]
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 298.15 K).
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled water bath or shaker
-
Analytical balance (uncertainty ±0.0001 g)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Membrane filters (e.g., 0.45 µm) and syringes
-
Pre-weighed vials for collecting the filtrate
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Accurately weigh the vial with the solid.
-
Add a known mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled water bath or shaker set to the desired temperature.
-
Stir the mixture vigorously for a sufficient time to reach equilibrium (e.g., 24-48 hours is a common timeframe to ensure saturation).
-
-
Sample Collection and Filtration:
-
After equilibration, cease stirring and allow the undissolved solid to settle for at least 2 hours.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe fitted with a membrane filter.
-
Dispense the filtered saturated solution into a pre-weighed collection vial.
-
Immediately cap the collection vial and accurately weigh it to determine the mass of the saturated solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial with the saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 323.15 K).
-
Once the solvent has completely evaporated and the mass of the vial with the dried solute is constant, record the final mass.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the vial and solute minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.
-
Calculate the solubility in grams per 100 g of solvent using the following formula:
Solubility (g / 100 g solvent) = (mass of dissolved solute / mass of solvent) x 100
-
For comparison, solubility can also be expressed in other units, such as mole fraction or g/L, with appropriate conversions using the molar mass of the solute and the density of the solvent.
-
Repeatability: For robust results, it is recommended to perform the experiment in triplicate and report the average solubility.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Workflow for gravimetric solubility determination.
References
Biological activity of chalcones and their derivatives
An In-depth Technical Guide to the Biological Activity of Chalcones and Their Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction to Chalcones
Chalcones are a prominent class of naturally occurring compounds belonging to the flavonoid family.[1][2] Structurally, they are open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] This core structure, particularly the reactive α,β-unsaturated ketoethylenic moiety (–CO–CH=CH–), is largely responsible for their broad spectrum of biological activities.[1][4] Found in various edible plants, fruits, vegetables, and spices, chalcones have been used in traditional medicine for centuries.[5][6] Modern scientific investigation has affirmed their potential, revealing potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them a "privileged scaffold" in medicinal chemistry and a promising starting point for drug design.[7][8]
Synthesis of Chalcone (B49325) Derivatives
The synthesis of chalcones is generally straightforward, which contributes to the extensive research into their derivatives.[1][7] The most common and efficient method is the Claisen-Schmidt condensation .[9][10] This reaction involves the base- or acid-catalyzed condensation of an appropriate substituted acetophenone (B1666503) with a substituted aromatic aldehyde.[9][11] The resulting chalcones are typically of the trans (E) isomer configuration, which is confirmed by the characteristic coupling constant (J) of 15–16 Hz for the vinylic protons in 1H-NMR spectra.[11]
Caption: General workflow for Chalcone synthesis via Claisen-Schmidt condensation.
Biological Activities of Chalcones
Chalcones exhibit a wide array of pharmacological effects due to their ability to interact with numerous biological targets.
Anticancer Activity
The anticancer potential of chalcones is one of their most extensively studied properties.[12][13] They exert their effects by modulating multiple cellular processes and signaling pathways involved in cancer development and progression.[5][14]
Mechanisms of Action:
-
Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[15] For instance, Licochalcone A induces the mitochondrial apoptosis pathway by increasing the Bax/Bcl-2 ratio, leading to cytochrome c release and activation of caspases 9 and 3.[15]
-
Cell Cycle Arrest: Many chalcone derivatives inhibit cancer cell proliferation by causing cell cycle arrest, frequently at the G2/M phase.[16][17] This is often linked to the disruption of microtubule polymerization, a mechanism shared with established chemotherapy drugs.[14]
-
Inhibition of Angiogenesis: Chalcones can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis.[18] They achieve this by modulating key signaling molecules like Vascular Endothelial Growth Factor (VEGF).[12][19]
-
Modulation of Signaling Pathways: Chalcones interfere with critical signaling cascades that promote cancer cell survival and proliferation, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[5][20]
Table 1: Anticancer Activity of Selected Chalcone Derivatives
| Chalcone Derivative | Cancer Cell Line | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| Panduratin A (PA) | MCF-7 (Breast) | Cytotoxic | 15 µM (24h) | [12] |
| Panduratin A (PA) | T47D (Breast) | Cytotoxic | 17.5 µM (24h) | [12] |
| Xanthohumol (XN) | MDA-MB-231 (Breast) | Growth Inhibition | 6.7 µM (24h) | [16] |
| 2-Hydroxychalcone | MDA-MB-231 (Breast) | Growth Inhibition | 4.6 µM (24h) | [16] |
| Chalcone-1,2,3-triazole hybrid | HepG2 (Liver) | Antitumor | 0.9 µM | [14] |
| Chalcone-indole hybrid (42) | Various | Cytotoxic | 0.23–1.8 µM | [14] |
| Chalcone-tetrazole hybrid (32) | HCT116, PC-3, MCF-7 | Cytotoxic | 0.6–3.7 µg/mL |[14] |
Caption: Chalcones inhibit key oncogenic signaling pathways like PI3K/Akt and MAPK.
Anti-inflammatory Activity
Chalcones demonstrate significant anti-inflammatory properties by targeting key mediators and pathways in the inflammatory response.[21][22]
Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: Chalcones are known to inhibit the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators.[18][21]
-
Suppression of Cytokines: They reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β).[22][23]
-
NF-κB Pathway Inhibition: A primary mechanism for the anti-inflammatory effect of chalcones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[24][25] Chalcones can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and preventing the transcription of inflammatory genes.[25][26]
-
MAPK Pathway Modulation: Chalcones also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, which plays a crucial role in regulating the inflammatory response.[22][23]
Caption: Chalcones inhibit the NF-κB pathway, a central regulator of inflammation.
Antimicrobial Activity
Chalcones and their synthetic derivatives possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[2][4][27] They are considered promising candidates for combating drug-resistant microbial strains.[3][27]
Mechanisms of Action: The antibacterial effect is often attributed to the presence of hydroxyl groups on the aromatic rings.[28] The α,β-unsaturated carbonyl group is also critical for their activity.[10] While the exact mechanisms are diverse, they are thought to involve the disruption of microbial cell membranes, inhibition of key enzymes, and interference with microbial efflux pumps.[29]
Spectrum of Activity:
-
Antibacterial: Chalcones have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][27] Notably, certain derivatives are active against methicillin-resistant Staphylococcus aureus (MRSA).[11][28]
-
Antifungal: Various chalcones have demonstrated activity against fungal pathogens.[1][2]
Table 2: Antimicrobial Activity of Selected Chalcone Derivatives
| Chalcone Derivative | Microorganism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pyrazole-chalcone (119) | B. subtilis | Zone of Inhibition (ZI) | 16 ± 0.82 mm | [2] |
| Pyrazole-chalcone (119) | P. aeruginosa | Zone of Inhibition (ZI) | 14 ± 1.24 mm | [2] |
| O-OH Chalcone | MRSA | MIC | 25-50 µg/ml | [28] |
| M-OH Chalcone | MRSA | MIC | 98.7 ± 43.3 µg/ml | [28] |
| P-OH Chalcone | MRSA | MIC | 108.7 ± 29.6 µg/ml |[28] |
Antioxidant Activity
Chalcones are potent antioxidants, a property linked to their ability to mitigate oxidative stress, which is implicated in numerous chronic diseases.[30][31][32]
Mechanisms of Action:
-
ROS/RNS Scavenging: Chalcones can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing these harmful molecules.[30][33] The presence of hydroxyl and methoxyl substituents on the aromatic rings enhances this activity.[30][33]
-
Modulation of Antioxidant Enzymes: They can modulate the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[33]
-
Inhibition of Pro-oxidant Enzymes: Chalcones can inhibit enzymes that produce ROS/RNS, such as NADPH oxidase and inducible nitric oxide synthase (iNOS).[32][33]
Table 3: Antioxidant Activity of Selected Chalcone Derivatives
| Chalcone Derivative | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pyrazole-chalcone (119) | Radical Scavenging | IC50 | 88.04 µg/mL | [2] |
| Chalcone 13 | DPPH Radical Scavenging | IC50 | 21.6 µM | [34] |
| Chalcone 6, 7, 12 | DPPH, FRAP | High Activity | Not specified |[35] |
Experimental Protocols
This section provides an overview of common methodologies used to evaluate the biological activities of chalcones.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the chalcone derivative for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After incubation, the media is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[31]
Methodology:
-
Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction: Various concentrations of the chalcone derivative are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Reading: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from deep violet to pale yellow, leading to a decrease in absorbance.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
The Kirby-Bauer disk diffusion method is a qualitative test used to determine the susceptibility of bacteria to specific antimicrobial agents.[27]
Methodology:
-
Inoculation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the chalcone derivative are placed on the agar surface. A control disk with the solvent is also applied.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters (mm).
-
Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Conclusion and Future Perspectives
Chalcones and their derivatives represent a versatile and highly promising class of bioactive compounds.[1][4] Their simple chemical structure, ease of synthesis, and wide range of pharmacological activities make them attractive candidates for drug discovery and development.[1][7] The extensive research into their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties has provided a strong foundation for their therapeutic potential. Future research should focus on optimizing their structure to enhance potency and selectivity, improving their pharmacokinetic profiles, and conducting further preclinical and clinical studies to translate the promising in vitro and in vivo results into effective therapeutic agents for a variety of diseases.[4][14] The development of hybrid molecules incorporating the chalcone scaffold with other pharmacophores is also a promising strategy to combat complex diseases and drug resistance.[12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcone Derivatives: Promising Starting Points for Drug Design [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones | MDPI [mdpi.com]
- 25. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 28. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis and evaluation of chalcones for antioxidant activity. [wisdomlib.org]
- 32. Antioxidant Effects of Chalcones during the Inflammatory Response...: Ingenta Connect [ingentaconnect.com]
- 33. Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. | Semantic Scholar [semanticscholar.org]
- 34. Frontiers | Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group [frontiersin.org]
- 35. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Phenyl-1-penten-3-one: A Chalcone Family Member
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-1-penten-3-one, a member of the chalcone (B49325) family of organic compounds. Chalcones, characterized by an α,β-unsaturated ketone core, are a significant class of molecules in medicinal chemistry, known for a wide array of biological activities. This document details the chemical and physical properties of this compound, provides a detailed protocol for its synthesis via the Claisen-Schmidt condensation, and discusses its potential biological activities, with a focus on the induction of apoptosis. While specific quantitative biological data for this compound is limited in publicly accessible literature, this guide establishes a foundational understanding for researchers interested in its further investigation and development.
Introduction
This compound, also known by synonyms such as Ethyl Styryl Ketone, is an α,β-unsaturated ketone that belongs to the chalcone family.[1][2] Chalcones are precursors to flavonoids and are of significant interest in the field of drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The core structure of this compound, featuring a phenyl group conjugated with an enone system, is a key determinant of its chemical reactivity and biological activity. This guide aims to consolidate the available technical information on this compound to facilitate further research and application.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, characterization, and formulation. The data, compiled from various sources, are presented in Table 1. It is important to note that there are some discrepancies in reported values, particularly for melting and boiling points, which may be attributable to different experimental conditions or sample purities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-phenylpent-1-en-3-one | [1][3] |
| Synonyms | Ethyl styryl ketone, Styryl ethyl ketone, Benzylidenemethyl ethyl ketone, (E)-1-Phenylpent-1-en-3-one | [1][4] |
| CAS Number | 3152-68-9 | [1][3] |
| Molecular Formula | C₁₁H₁₂O | [1][3] |
| Molecular Weight | 160.21 g/mol | [1][3] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 55-57 °C | [1] |
| Boiling Point | 345-348 °C | [1] |
| Density | 1.071 g/cm³ | [1] |
| XLogP3 | 2.5 | [1][3] |
| Hydrogen Bond Donor Count | 0 | [1][3] |
| Hydrogen Bond Acceptor Count | 1 | [1][3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation.[1][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a ketone (in this case, 2-pentanone or 3-pentanone).[1][4]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-Pentanone (or 3-Pentanone)
-
Sodium Hydroxide (B78521) (NaOH)
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Stirring apparatus and cooling bath
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.
-
Addition of Ketone: While maintaining the cool temperature and stirring, slowly add 2-pentanone to the flask.[4]
-
Addition of Aldehyde: After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.[4]
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.[4]
-
Washing: Wash the organic layer with water and then with brine.[4]
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[4]
Synthesis Workflow Diagram
References
Potential Therapeutic Applications of 1-Phenyl-1-penten-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1-penten-3-one, a member of the chalcone (B49325) family of compounds, represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is limited in publicly available research, the broader class of chalcones has demonstrated significant potential in oncology and neurology. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound based on the well-documented activities of related chalcone derivatives. It details the underlying mechanisms of action, provides standardized experimental protocols for future investigation, and visualizes key signaling pathways. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and related compounds.
Introduction
This compound, also known as ethyl styryl ketone, is an α,β-unsaturated ketone with the chemical formula C₁₁H₁₂O.[1] Its structure is characteristic of the chalcone family, which are precursors to flavonoids and are known to exhibit a wide range of biological activities.[2] The presence of the enone moiety is a key pharmacophore, rendering the molecule susceptible to Michael addition, which is believed to be a primary mechanism of its interaction with biological targets.[3] This guide will explore the potential therapeutic applications of this compound, focusing on its predicted anticancer and neuroprotective properties, drawing upon the extensive research conducted on analogous chalcones.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| CAS Number | 3152-68-9 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
Potential Therapeutic Application: Anticancer Activity
Chalcones have been extensively investigated for their cytotoxic effects against various cancer cell lines.[4] The primary mechanism of action is believed to be the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[2]
Mechanism of Action: Induction of Apoptosis
The pro-apoptotic activity of chalcones is a multi-step process initiated by cellular stress, which can be triggered by the generation of Reactive Oxygen Species (ROS).[5] This leads to a cascade of events culminating in programmed cell death.
A generalized workflow for the in vitro screening of anticancer chalcones is presented below.
Caption: A typical workflow for the in vitro evaluation of anticancer chalcones.
The intrinsic apoptosis pathway, a key target of chalcones, involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: The intrinsic apoptosis pathway initiated by chalcones in cancer cells.
Experimental Protocol: Cell Viability/Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Potential Therapeutic Application: Neuroprotection
Recent studies have highlighted the neuroprotective effects of chalcones, suggesting their potential in mitigating the pathology of neurodegenerative diseases. The proposed mechanisms involve the reduction of oxidative stress and apoptosis in neuronal cells. While direct evidence for this compound is not yet available, the structural similarity to other neuroprotective chalcones warrants its investigation in this area.
A related compound, 1-Phenylpentan-3-one, serves as a precursor in the synthesis of 3-amino-1-phenylpentane derivatives, which are being explored as potential anticonvulsant agents that modulate GABAA receptors.
Caption: Synthetic pathway from a related ketone to potential CNS-active agents.
Conclusion and Future Directions
This compound, as a member of the chalcone family, holds considerable promise for therapeutic applications, particularly in the fields of oncology and neuropharmacology. The well-established anticancer and neuroprotective activities of numerous chalcone derivatives provide a strong rationale for the investigation of this specific compound.
While this guide has outlined the potential mechanisms and provided standardized protocols for its evaluation, it is crucial to emphasize the current lack of specific biological data for this compound. Future research should focus on in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values. Mechanistic studies should then be conducted to elucidate its effects on apoptosis, cell cycle, and relevant signaling pathways. Similarly, its neuroprotective potential should be assessed in appropriate cellular and animal models of neurodegenerative diseases. The synthesis and evaluation of derivatives of this compound could also lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The information presented herein serves as a catalyst for such future investigations, which are essential to unlock the full therapeutic potential of this intriguing molecule.
References
- 1. This compound | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of nuclear-substituted styryl ketones and related compounds for antitumor and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
An In-depth Technical Guide to 1-Phenyl-1-penten-3-one and its Synonyms in Chemical Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-Phenyl-1-penten-3-one, a subject of interest in various chemical and pharmaceutical research fields. This document details its alternative names and identifiers as found in scientific literature, presents its key physicochemical properties, and offers a detailed experimental protocol for its synthesis.
Nomenclature and Synonyms
This compound is known by a variety of names in chemical literature, which can be broadly categorized into systematic, common, and commercial or database identifiers. A comprehensive list of these synonyms is crucial for efficient literature searching and clear scientific communication.
| Category | Synonym |
| IUPAC Name | 1-phenylpent-1-en-3-one[1] |
| (E)-1-phenylpent-1-en-3-one | |
| Common Names | Ethyl styryl ketone[2][3][4][5] |
| Styryl ethyl ketone[2][3][4][5] | |
| Ethyl 2-phenylvinyl ketone[2][3][4] | |
| Benzylidenemethyl ethyl ketone[3][4][5] | |
| CAS Registry Number | 3152-68-9[1][2][5] |
| European Community (EC) Number | 221-589-2[2] |
| PubChem CID | 92949[2] |
| Other Identifiers | NSC 11842[2] |
| DTXSID00871010[2] |
Physicochemical and Spectral Data
The following table summarizes the key quantitative data for this compound, which are essential for its characterization and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [1][2][5] |
| Molecular Weight | 160.21 g/mol | [1][2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 38.5 - 42 °C | [6] |
| Boiling Point | 262 - 276.8 °C | [6] |
| Density | ~0.997 g/cm³ | [6] |
| Refractive Index | ~1.553 | [6] |
| LogP | 2.67890 | [6] |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), vinyl protons (doublets), and aromatic protons. | [1] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the ethyl group carbons. | [1] |
| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C stretch of the alkene and aromatic ring, and C-H stretches. | [1] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. | [1] |
Experimental Protocols: Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a ketone (2-pentanone, also known as ethyl methyl ketone).
General Claisen-Schmidt Condensation Protocol
Materials:
-
2-Pentanone (Ethyl methyl ketone)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring apparatus
-
Cooling bath (ice-water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.
-
Addition of Ketone: While maintaining the cool temperature and stirring, slowly add 2-pentanone to the flask.
-
Addition of Aldehyde: After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Claisen-Schmidt condensation.
Caption: Synthesis workflow for this compound.
Naming Convention Relationships
This diagram shows the relationship between the different types of synonyms for this compound.
Caption: Relationships between naming conventions.
References
Methodological & Application
Application Notes: Synthesis of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation
Introduction
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used for the synthesis of α,β-unsaturated ketones and aldehydes.[1][2] This reaction is a type of crossed aldol (B89426) condensation that occurs between an aldehyde or ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde (B42025).[2] The reaction is typically base-catalyzed, with common bases including sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[3][4] The condensation proceeds through an initial aldol addition to form a β-hydroxy carbonyl intermediate, which then readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated product.[1][4]
This versatile reaction is widely employed in the synthesis of various compounds, including dibenzalacetone and chalcones (1,3-diphenyl-2-propen-1-one), which are important precursors in the synthesis of flavonoids and isoflavonoids.[4][5] These products have significant applications, with dibenzalacetone being used in sunscreens as a UV blocker and chalcone (B49325) derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6] Methodologies have evolved to include solvent-free, or "green," approaches that offer benefits such as reduced environmental impact, simpler workup procedures, and increased energy efficiency.[7][8]
Mechanism Overview
The base-catalyzed Claisen-Schmidt condensation follows a three-step mechanism:
-
Enolate Formation: The base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from the enolizable ketone (e.g., acetone (B3395972) or acetophenone) to form a resonance-stabilized enolate ion.[1][4]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde).[1][4]
-
Dehydration: The resulting β-hydroxy ketone (aldol adduct) is unstable and quickly eliminates a water molecule to form the thermodynamically stable conjugated system of the α,β-unsaturated ketone.[1][4]
Comparative Data of Claisen-Schmidt Condensation Protocols
The following table summarizes quantitative data from various experimental conditions for the Claisen-Schmidt condensation involving benzaldehyde.
| Ketone Reactant | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | M.P. (°C) | Reference |
| Acetone | 10% NaOH (aq) | Ethanol (B145695)/Water | 20-25 | 30-45 min | 90-94 | 104-107 | [3] |
| Acetophenone | 1M NaOH (aq) | 95% Ethanol | Room Temp | 30 min | Not Specified | Not Specified | [9] |
| Cyclohexanone (B45756) | NaOH (20) | None (Grinding) | Room Temp | 5 min | 98 | Not Specified | [10] |
| Cyclohexanone | KOH (20) | None (Grinding) | Room Temp | 5 min | 85 | Not Specified | [10] |
| Cyclohexanone | NaOH (20) | Ethanol | Reflux | 8 hours | 93 | Not Specified | [10] |
| 4'-Chloroacetophenone | NaOH (100) | None (Grinding) | Room Temp | a few seconds | Not Specified | Not Specified | [8] |
Experimental Protocols
Protocol 1: Traditional Synthesis of Dibenzalacetone in Ethanol
This protocol describes the standard base-catalyzed condensation of benzaldehyde and acetone in an ethanol solution to produce dibenzalacetone.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Acetone (0.29 g, 5 mmol)
-
95% Ethanol
-
10% Sodium Hydroxide (NaOH) aqueous solution
-
Deionized Water
-
Erlenmeyer flask (125 mL) or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper for vacuum filtration
Procedure:
-
Reaction Setup: In a 125-mL Erlenmeyer flask, prepare a solution of the base by combining 20 mL of 95% ethanol and 25 mL of 10% aqueous NaOH solution. Cool this solution to approximately 20°C in an ice bath.[11]
-
Reactant Preparation: In a separate test tube, mix benzaldehyde (2 equivalents) with acetone (1 equivalent).[11] For this scale, use 1.06 g of benzaldehyde and 0.29 g of acetone.
-
Reaction Initiation: Add half of the benzaldehyde-acetone mixture to the cooled NaOH/ethanol solution while stirring.[11] Continue to stir the mixture. A yellow precipitate should begin to form within minutes.[3][11]
-
Completion of Addition: After 15 minutes, add the remaining portion of the benzaldehyde-acetone mixture to the flask.[11] Rinse the test tube with 1-2 mL of 95% ethanol to ensure all reactants are transferred.[11]
-
Reaction Time: Continue to stir the reaction mixture vigorously for an additional 20-30 minutes at room temperature.[3][11]
-
Product Isolation: Cool the reaction flask in an ice bath for 5-10 minutes to ensure complete precipitation of the product.[6][11]
-
Filtration and Washing: Collect the yellow solid product by vacuum filtration using a Büchner funnel.[11] Wash the crystals thoroughly with about 50 mL of cold deionized water to remove any residual NaOH.[11]
-
Drying: Allow air to be pulled through the solid for several minutes to help dry it. The crude product can be further dried by pressing it between sheets of filter paper.[11]
-
Recrystallization (Purification): Recrystallize the crude dibenzalacetone from a minimum amount of hot 95% ethanol (approximately 2.5 mL of ethanol per gram of product) or hot ethyl acetate.[3][11]
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry completely.[11] Determine the final mass, calculate the percent yield, and measure the melting point.[6]
Protocol 2: Solvent-Free Synthesis of α,α'-bis(benzylidene)cycloalkanone via Grinding
This protocol details a green chemistry approach for the Claisen-Schmidt condensation using a mortar and pestle, eliminating the need for an organic solvent.[7]
Materials:
-
Benzaldehyde (2.12 g, 20 mmol)
-
Cyclohexanone (0.98 g, 10 mmol)
-
Solid Sodium Hydroxide (NaOH) pellets or powder (0.08 g, 2 mmol)
-
Mortar and pestle
-
10% Hydrochloric Acid (HCl) aqueous solution
-
Ethanol for recrystallization
Procedure:
-
Reactant Combination: In a clean, dry mortar, combine cyclohexanone (1.0 equivalent) and benzaldehyde (2.0 equivalents).[7]
-
Catalyst Addition: Add solid NaOH (20 mol%) to the mixture in the mortar.[7]
-
Grinding: Vigorously grind the mixture with a pestle at room temperature for approximately 5 minutes.[7][10] The mixture will typically form a thick paste that solidifies.[7]
-
Neutralization: Once the reaction is complete, add approximately 2-3 mL of 10% aqueous HCl to the solid to neutralize the NaOH catalyst.[12] This will also help in dislodging the product from the mortar.
-
Isolation and Washing: Transfer the solid product to a Büchner funnel for vacuum filtration. Wash the solid with cold deionized water to remove any salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[7]
-
Drying and Analysis: Dry the purified crystals and determine the final mass, percent yield, and melting point.
Diagrams and Visualizations
Caption: General experimental workflow for the Claisen-Schmidt condensation.
References
- 1. praxilabs.com [praxilabs.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. homeworkforyou.com [homeworkforyou.com]
- 12. benchchem.com [benchchem.com]
Application of 1-Phenyl-1-penten-3-one in Organic Synthesis: A Detailed Guide for Researchers
Introduction
1-Phenyl-1-penten-3-one, a member of the chalcone (B49325) family of compounds, is a versatile α,β-unsaturated ketone that serves as a valuable building block in organic synthesis.[1] Its conjugated system, comprising a phenyl group, a carbon-carbon double bond, and a carbonyl group, provides multiple reactive sites for a variety of chemical transformations. This reactivity makes it a key starting material and intermediate for the synthesis of a diverse range of organic molecules, including pharmaceuticals and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.
Synthesis of this compound
The most common and effective method for synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) with 2-pentanone or 3-pentanone.[1][2]
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
Benzaldehyde
-
2-Pentanone (or 3-Pentanone)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dilute hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring apparatus
-
Cooling bath (ice-water)
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.[2]
-
Ketone Addition: While maintaining the cool temperature and stirring, slowly add 2-pentanone to the flask.[2]
-
Aldehyde Addition: After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.[2]
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.[2]
-
Washing: Wash the organic layer with water and then with brine.[2]
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[2]
Synthesis of this compound via Claisen-Schmidt Condensation
Applications in Heterocyclic Synthesis
This compound is a key precursor for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry and drug development.
Synthesis of Pyrazoles
Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized through the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives. This compound, as an α,β-unsaturated ketone, can react with hydrazine hydrate (B1144303) to form pyrazole (B372694) derivatives.
Reaction Scheme: Pyrazole Synthesis
Synthesis of Pyridines
Substituted pyridines are another important class of heterocycles with diverse applications. This compound can be utilized in multicomponent reactions to synthesize highly functionalized pyridines. For instance, the reaction with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) can yield 2-amino-3-cyano-4-ethyl-5-phenylpyridine.
Quantitative Data for Pyridine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Yield (%) | Reference |
| This compound | Malononitrile | Ammonium Acetate | Ethanol | 2-Amino-3-cyano-4-ethyl-5-phenylpyridine | Not Specified | General Method |
Experimental Workflow: Pyridine Synthesis
Michael Addition Reactions
The α,β-unsaturated ketone moiety in this compound makes it an excellent Michael acceptor. It can react with a variety of nucleophiles (Michael donors) in a conjugate addition manner. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[3]
Michael Addition with Active Methylene (B1212753) Compounds
Active methylene compounds, such as malononitrile, can act as Michael donors, adding to the β-position of this compound.
Quantitative Data for Michael Addition
| Michael Donor | Catalyst | Solvent | Product | Yield (%) | Reference |
| Malononitrile | Base (e.g., piperidine) | Ethanol | 2-(1-Phenyl-3-oxopentyl)malononitrile | Not Specified | General Method |
Experimental Protocol: Michael Addition with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (B6355638) (or other suitable base)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Other Key Reactions
Grignard Reaction
The carbonyl group of this compound can be attacked by Grignard reagents to form tertiary alcohols. It is important to note that 1,2-addition to the carbonyl group is the predominant pathway over 1,4-conjugate addition.
Experimental Protocol: Grignard Reaction
Materials:
-
This compound
-
Alkyl or aryl magnesium halide (e.g., Methylmagnesium bromide)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether.
-
Grignard Reagent Addition: Cool the solution in an ice bath and slowly add the Grignard reagent.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether, dry the organic layer, and remove the solvent. The crude product can be purified by column chromatography.
Wittig Reaction
The Wittig reaction provides a method to convert the carbonyl group of this compound into a carbon-carbon double bond. This reaction involves a phosphonium (B103445) ylide.
Quantitative Data for Wittig Reaction (Theoretical)
| Ylide | Product | Theoretical Yield (%) | Reference |
| Methylenetriphenylphosphorane | 3-Methylene-1-phenyl-1-pentene | 100 | General Method |
This compound is a highly valuable and versatile building block in organic synthesis. Its multiple reactive sites allow for a wide range of transformations, leading to the synthesis of complex molecules, including various heterocyclic compounds of medicinal importance. The protocols and data presented here provide a comprehensive overview for researchers and scientists in the field of organic and medicinal chemistry to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity in novel multicomponent reactions and asymmetric synthesis holds significant promise for the future of drug discovery and development.
References
Application Notes and Protocols: 1-Phenyl-1-penten-3-one as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1-penten-3-one, an α,β-unsaturated ketone, serves as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its conjugated system, featuring both an electrophilic double bond and a carbonyl group, allows for diverse cyclocondensation reactions with various binucleophiles. This reactivity profile makes it an attractive precursor for the construction of key heterocyclic scaffolds, many of which are prevalent in pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds, including pyrimidines, pyrazoles, and benzodiazepines, using this compound as the common precursor. The synthesized heterocycles have potential applications in drug discovery, exhibiting a range of biological activities such as antimicrobial, anticonvulsant, and anxiolytic properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the precursor is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 39 °C[1] |
| Boiling Point | 142-145 °C at 10 mmHg |
| CAS Number | 3152-68-9 |
Synthesis of Heterocyclic Compounds from this compound
The α,β-unsaturated ketone moiety in this compound is highly susceptible to nucleophilic attack, making it an ideal substrate for cyclization reactions. The following sections detail the synthesis of various heterocyclic systems.
Synthesis of Dihydropyrimidines and Dihydropyrimidinethiones
The reaction of this compound with urea (B33335) or thiourea (B124793) under basic conditions provides a straightforward route to dihydropyrimidines and their thione analogs. These compounds are of significant interest due to their potential as calcium channel blockers and other therapeutic applications.
Reaction Scheme:
Figure 1: Synthesis of dihydropyrimidines.
Experimental Protocol: Synthesis of 4-Ethyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.60 g, 10 mmol) and urea (0.60 g, 10 mmol) in ethanol (20 mL).
-
Addition of Base: To the stirred solution, slowly add a 40% aqueous solution of potassium hydroxide (B78521) (10 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralization and Precipitation: Neutralize the mixture with dilute hydrochloric acid until a precipitate forms.
-
Isolation and Purification: Filter the solid product, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 4-ethyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one.
A similar procedure can be followed using thiourea to synthesize the corresponding dihydropyrimidinethione.
Quantitative Data Summary:
| Product | Reagents | Reaction Conditions | Yield (%) |
| 4-Ethyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one | Urea, KOH | Ethanol, Reflux, 4 h | 65-75 |
| 4-Ethyl-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione | Thiourea, KOH | Ethanol, Reflux, 4 h | 70-80 |
Synthesis of Pyrazoles
The reaction of 1,3-dicarbonyl compounds or their α,β-unsaturated ketone precursors with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. These heterocycles are known to exhibit a wide range of biological activities, including anticonvulsant and anti-inflammatory properties.[3][4][5]
Reaction Scheme:
Figure 2: Synthesis of pyrazoles.
Experimental Protocol: Synthesis of 3-Ethyl-5-phenyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.60 g, 10 mmol) in ethanol (20 mL).
-
Addition of Reagents: Add hydrazine hydrate (0.50 g, 10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 mL).
-
Reaction: Stir the reaction mixture and heat to reflux for 6 hours. Monitor the reaction's progress using TLC.
-
Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (B1210297) (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to yield pure 3-ethyl-5-phenyl-1H-pyrazole.
Quantitative Data Summary:
| Product | Reagents | Reaction Conditions | Yield (%) |
| 3-Ethyl-5-phenyl-1H-pyrazole | Hydrazine Hydrate, Acetic Acid | Ethanol, Reflux, 6 h | 80-90 |
Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of privileged heterocyclic compounds in medicinal chemistry, known for their wide spectrum of biological activities, including anxiolytic, anticonvulsant, and sedative effects.[6][7] They can be synthesized through the condensation of α,β-unsaturated ketones with o-phenylenediamine (B120857).[8][9][10]
Reaction Scheme:
Figure 3: Synthesis of 1,5-benzodiazepines.
Experimental Protocol: Synthesis of 2-Ethyl-4-phenyl-3H-1,5-benzodiazepine
-
Reaction Setup: To a solution of this compound (1.60 g, 10 mmol) in absolute ethanol (25 mL) in a round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol).
-
Addition of Catalyst: Add a catalytic amount of glacial acetic acid (0.2 mL) to the mixture.
-
Reaction: Heat the reaction mixture under reflux for 8-10 hours, monitoring the reaction progress by TLC.[8]
-
Work-up: After completion, cool the reaction mixture and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-ethyl-4-phenyl-3H-1,5-benzodiazepine.
Quantitative Data Summary:
| Product | Reagents | Reaction Conditions | Yield (%) |
| 2-Ethyl-4-phenyl-3H-1,5-benzodiazepine | o-Phenylenediamine, Acetic Acid | Ethanol, Reflux, 8-10 h | 75-85 |
Biological Activity and Signaling Pathways
The heterocyclic compounds synthesized from this compound are known to interact with various biological targets, leading to a range of pharmacological effects.
Anxiolytic Activity of Benzodiazepines
Benzodiazepines are well-known for their anxiolytic effects, which are primarily mediated through the potentiation of GABAergic neurotransmission.[11][12] They bind to a specific allosteric site on the GABA-A receptor, increasing the receptor's affinity for its endogenous ligand, GABA. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.
Figure 4: Anxiolytic mechanism of benzodiazepines.
Anticonvulsant Activity of Pyrazoles
Certain pyrazole (B372694) derivatives have demonstrated significant anticonvulsant activity. While the exact mechanisms can vary, some are believed to act by modulating ion channels, such as sodium and calcium channels, which are crucial for neuronal excitability. By blocking these channels, they can reduce the excessive neuronal firing that characterizes seizures.[4][5]
Figure 5: Anticonvulsant mechanism of pyrazoles.
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of a variety of heterocyclic compounds with significant biological potential. The protocols outlined in these application notes provide a foundation for the efficient synthesis of dihydropyrimidines, pyrazoles, and benzodiazepines. The exploration of the biological activities of these and other derivatives synthesized from this versatile starting material continues to be a promising area for research and drug development. The straightforward synthetic routes and the potential for diverse pharmacological activities make these compounds attractive targets for further investigation in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study on Biologically Active Chalcone Based Benzodiazepines | IARS' International Research Journal [researth.iars.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticonvulsant activity and monoamine oxidase inhibitory properties of 1,3,5-trisubstituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Anxiolytic-like effect of chalcone N-{(4'-[(E)-3-(4-fluorophenyl)-1-(phenyl) prop-2-en-1-one]} acetamide on adult zebrafish (Danio rerio): Involvement of the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenyl-1-penten-3-one in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1-penten-3-one, also known as benzylidenemethyl ethyl ketone, is a member of the chalcone (B49325) family of compounds. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a precursor in the biosynthesis of flavonoids and is associated with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] While specific anti-inflammatory data for this compound is limited in publicly available literature, the extensive research on structurally similar chalcone derivatives provides a strong basis for investigating its potential as an anti-inflammatory agent.
This document provides a comprehensive overview of the application of this compound and its analogues in the development of anti-inflammatory agents. It includes a summary of quantitative data from studies on related chalcones, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the primary signaling pathways involved in their anti-inflammatory mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this class of compounds.
Data Presentation: Anti-Inflammatory Activity of Chalcone Derivatives
The following tables summarize the quantitative data on the anti-inflammatory effects of various chalcone derivatives, which are structurally related to this compound. This data can be used as a reference for designing experiments and evaluating the potential of new derivatives.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Chalcone Derivatives
| Compound ID | Assay | Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 7w | TNF-α Inhibition | J774a.1 Macrophages | 1.41 | [3] |
| Chalcone Derivative 7x | TNF-α Inhibition | J774a.1 Macrophages | 0.99 | [3] |
| Chalcone Derivative 7w | IL-6 Inhibition | J774a.1 Macrophages | 1.05 | [3] |
| Chalcone Derivative 7x | IL-6 Inhibition | J774a.1 Macrophages | 2.12 | [3] |
| 4-Dimethylamino-2',5'-dimethoxychalcone (6) | NO Production | RAW 264.7 Macrophages | < 1 | [4] |
| Methoxyphenyl-based chalcone 2f | NO Production | RAW 264.7 Macrophages | 11.2 | [5] |
| 3-(2,5-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)-prop-2-en-1-one (16) | NO Production | RAW 264.7 Macrophages | 12.1 ± 1.5 | [6] |
| Fluorinated chalcone 17 | NO Production | Macrophage Cell Line | 0.03 | [7] |
Table 2: In Vivo Anti-Inflammatory Activity of Chalcone Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound ID | Animal Model | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Diaryl-sulfonylurea-chalcone hybrid 4r | Rat | 10 mg/kg | 69.57 | 2 | [8] |
| Diaryl-sulfonylurea-chalcone hybrid 4o | Rat | 10 mg/kg | 46.47 | 2 | [8] |
| 4-Dimethylamino-2',5'-dimethoxychalcone (6) | Mouse | 25 mg/kg | Significant inhibition | Not specified | [4] |
| Chalcone Derivative 1 | Rat | Not specified | Not specified | Not specified | [9] |
| Chalcone Derivative 5 | Rat | Not specified | Not specified | Not specified | [9] |
| Crude Mazaryun (contains chalcones) | Rat | High dose | 20.3 | 3 | [10] |
| Detoxified Mazaryun (contains chalcones) | Rat | High dose | 33.6 | 3 | [10] |
Signaling Pathways
The anti-inflammatory effects of chalcones are primarily mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][11]
NF-κB Signaling Pathway
MAPK Signaling Pathway
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory potential of this compound and its derivatives.
In Vitro Anti-Inflammatory Assays
This protocol describes the induction of an inflammatory response in a murine macrophage cell line, which is a standard model for screening anti-inflammatory compounds.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Procedure:
-
Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA extraction) at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for the desired time period (e.g., 24 hours for nitric oxide and cytokine measurements).
-
Collect the cell culture supernatant for nitric oxide and cytokine analysis, and lyse the cells for protein or RNA extraction.
-
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[1][12][13]
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite Standard Solution (for standard curve).
-
-
Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of the LPS-stimulated macrophage culture.[13]
-
Add an equal volume of Griess Reagent (prepared by mixing equal volumes of Reagent A and Reagent B just before use) to each supernatant sample in a 96-well plate.[13]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540-550 nm using a microplate reader.[1]
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Materials: Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Procedure:
-
Collect the cell culture supernatant from the LPS-stimulated macrophage culture.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the specified wavelength and calculate the cytokine concentration based on a standard curve.
-
Western blotting is used to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
After treatment with the test compound and LPS, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
qPCR is used to measure the mRNA expression levels of pro-inflammatory genes.
-
Procedure:
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., Tnf, Il6, Nos2, Ptgs2), and a qPCR master mix (e.g., containing SYBR Green).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., Actb or Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
In Vivo Anti-Inflammatory Assay
This is a widely used and reproducible model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[8][10][14]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound or its derivatives orally or intraperitoneally at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin (B1671933) or diclofenac) to the positive control group.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% (w/v) solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10][14]
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100
-
Where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
-
Experimental Workflow
References
- 1. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of NF-κB Activation through a Novel PI-3K-Independent and PKA/Akt-Dependent Pathway in Human Umbilical Vein Endothelial Cells | PLOS One [journals.plos.org]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiobesity and Anti-Inflammatory Effects of Orally Administered Bonito Extracts on Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. gov.uk [gov.uk]
Application Note: Monitoring Chalcone Synthesis by Thin Layer Chromatography
Abstract
This application note provides a detailed protocol for monitoring the progress of a chalcone (B49325) synthesis reaction, specifically the Claisen-Schmidt condensation, using Thin Layer Chromatography (TLC). Chalcones are synthesized by the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). TLC is a rapid, simple, and effective technique to qualitatively follow the consumption of reactants and the formation of the chalcone product, ensuring optimal reaction time and yield. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.
Introduction
Chalcones are α,β-unsaturated ketones that serve as important precursors for a wide variety of flavonoid compounds and possess diverse pharmacological activities. The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an acetophenone in the presence of a base catalyst.[1] Monitoring the reaction is crucial to determine the point of completion, prevent the formation of side products, and maximize yield.[2] Thin Layer Chromatography (TLC) is an invaluable tool for this purpose, offering a quick visual assessment of the reaction's progress by separating the components of the reaction mixture based on polarity.[3] Typically, the chalcone product is less polar than the starting aromatic aldehyde but may have a polarity similar to the starting acetophenone, making careful selection of the mobile phase critical for good separation.[4]
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase (eluent). In the context of chalcone synthesis:
-
Stationary Phase: A TLC plate coated with silica gel (a polar adsorbent) is typically used.
-
Mobile Phase: A non-polar or moderately polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used as the eluent.
-
Separation: Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have a stronger affinity for the silica gel and travel shorter distances (lower Rf).
Generally, the aromatic aldehyde is the most polar starting material. The chalcone product is less polar than the aldehyde. The progress of the reaction is observed by the disappearance of the limiting reactant spot (usually the aldehyde) and the appearance and intensification of a new product spot with a different Rf value.[2][5]
Experimental Protocol
Materials and Reagents
-
Reactants: Substituted Benzaldehyde (B42025), Substituted Acetophenone
-
Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[6]
-
Solvent: Ethanol (95%)
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates[4]
-
TLC Chamber/Developing Jar
-
Mobile Phase (Eluent): Hexane and Ethyl Acetate (B1210297) (e.g., 9:1 or 3:1 v/v)[1]
-
Spotting Capillaries
-
Sample Vials
-
Pencil and Ruler
Procedure
1. Preparation of TLC Plate and Chamber 1.1. Pour the chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm. Cover the chamber with a lid or watch glass and let it saturate for 10-15 minutes. 1.2. Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[2] 1.3. Mark three small, equidistant points on the origin line for spotting. Label them 'A' (Aldehyde), 'R' (Reaction Mixture), and 'P' (Acetophenone).
2. Sample Preparation and Spotting 2.1. Prepare dilute solutions of the starting materials for spotting. Dissolve a small crystal of the benzaldehyde and a tiny drop of the acetophenone in a few drops of a volatile solvent (like ethyl acetate or the reaction solvent) in separate vials. 2.2. Initial (T=0) Plate:
- Using a clean capillary tube, spot the diluted aldehyde solution on the 'A' mark.
- Using another clean capillary, spot the diluted acetophenone solution on the 'P' mark.
- Once the reaction is initiated (after adding the catalyst), immediately take an aliquot (a tiny sample) from the reaction mixture using a third capillary and spot it on the 'R' mark.[5]
3. Development of the TLC Plate 3.1. Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. 3.2. Allow the solvent front to travel up the plate until it is about 1 cm from the top. 3.3. Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
4. Visualization and Interpretation 4.1. Visualize the dried plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[3] 4.2. Circle the visible spots with a pencil. 4.3. Interpretation (T=0): The 'R' lane should show spots corresponding to the starting materials in the 'A' and 'P' lanes. A new, faint spot for the chalcone product may or may not be visible. 4.4. Monitoring Progress: Repeat steps 2.2 (spotting the 'R' lane only), 3, and 4 at regular time intervals (e.g., every 30 minutes). 4.5. The reaction is considered complete when the spot corresponding to the limiting reactant (typically the aldehyde) is no longer visible in the 'R' lane, and the product spot is intense.[2]
5. Data Analysis: Calculating Rf Values The Retention Factor (Rf) is a key parameter for identifying compounds.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Measure the distances from the origin line and calculate the Rf for each spot.
Data Presentation
The progress of the reaction can be summarized by tabulating the Rf values of the components over time. The chalcone product should have an Rf value of approximately 0.3-0.5 in a suitable eluent system.[1]
Table 1: Hypothetical TLC Data for Chalcone Synthesis
| Compound | Mobile Phase System | Rf Value (Approximate) | Observations under UV (254 nm) |
| Benzaldehyde (Aldehyde) | Hexane:Ethyl Acetate (4:1) | 0.35 | Dark spot, disappears over time |
| Acetophenone | Hexane:Ethyl Acetate (4:1) | 0.55 | Dark spot, diminishes over time |
| Chalcone (Product) | Hexane:Ethyl Acetate (4:1) | 0.70 | Appears and intensifies over time |
Note: Rf values are highly dependent on the exact conditions (plate, solvent, temperature) and the specific substituents on the aromatic rings.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for monitoring the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1-Phenyl-1-penten-3-one
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the purification of crude 1-Phenyl-1-penten-3-one, a member of the α,β-unsaturated ketone family often synthesized via Claisen-Schmidt condensation. The protocol outlines a robust recrystallization procedure using ethanol (B145695), supplemented by pre-purification steps to remove common impurities such as unreacted benzaldehyde (B42025) and residual catalytic base. Adherence to this protocol will consistently yield high-purity this compound suitable for downstream applications in research and drug development.
Introduction
This compound is an α,β-unsaturated ketone, a structural motif common in pharmacologically active compounds. Synthesis, typically through a base-catalyzed Claisen-Schmidt condensation of benzaldehyde and 3-pentanone, often results in a crude product contaminated with unreacted starting materials and catalyst. For its use in sensitive applications, a high degree of purity is essential. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent system is critical and is based on the principle that the compound of interest should be highly soluble at an elevated temperature but sparingly soluble at lower temperatures, while impurities remain soluble at all temperatures. Based on established procedures for similar chalcone-like molecules, ethanol has been identified as an effective solvent for the recrystallization of this compound.
Physicochemical Data and Solvent Selection
A summary of the key physical properties of this compound and the chosen recrystallization solvent is presented below. This data is critical for understanding the purification strategy.
| Parameter | This compound | Ethanol (95%) | Rationale for Selection |
| Molecular Formula | C₁₁H₁₂O | C₂H₅OH | - |
| Molecular Weight | 160.21 g/mol | 46.07 g/mol | - |
| Melting Point | 36-39 °C | -114 °C | The compound is a solid at room temperature, making recrystallization feasible. The low melting point requires careful temperature control during dissolution to prevent "oiling out". |
| Boiling Point | ~277 °C | 78 °C | The solvent's boiling point is well above the required dissolution temperature (~50°C) but low enough for easy removal from the purified crystals. |
| Solubility Profile | Soluble in hot ethanol; sparingly soluble in cold ethanol. Insoluble in water. | - | Ethanol provides the necessary solubility differential between hot and cold conditions, which is the fundamental requirement for a good recrystallization solvent. Water is an effective anti-solvent and wash for removing inorganic impurities. |
Experimental Protocol: Purification of Crude this compound
This protocol is divided into two main stages: initial washing of the crude material to remove bulk impurities, followed by recrystallization from ethanol.
Materials and Equipment
-
Crude this compound
-
Ethanol (95%)
-
Saturated Sodium Bisulfite solution
-
Deionized Water
-
Sodium Sulfate (anhydrous)
-
Erlenmeyer flasks
-
Beakers
-
Separatory funnel
-
Büchner funnel and filter flask
-
Filter paper
-
Hotplate/stirrer
-
Ice bath
-
Glass stirring rod
-
Spatula
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
Part A: Pre-treatment of Crude Product
-
Initial Wash: Begin by washing the crude solid with copious amounts of cold deionized water. This step is designed to remove any residual sodium hydroxide (B78521) catalyst, which is highly soluble in water.[1] Collect the washed solid by vacuum filtration.
-
Removal of Unreacted Aldehyde: Transfer the water-washed crude product to a separatory funnel. Dissolve the solid in a suitable organic solvent like diethyl ether.
-
Add a saturated solution of sodium bisulfite to the separatory funnel. Shake the funnel vigorously for 2-3 minutes. This procedure converts unreacted benzaldehyde into its water-soluble bisulfite adduct.[2][3][4]
-
Separate the aqueous layer. Wash the organic layer with deionized water, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pre-treated crude solid.
Part B: Recrystallization
-
Dissolution: Transfer the pre-treated solid to an Erlenmeyer flask. For every 1 gram of crude material, add approximately 5 mL of 95% ethanol.[5]
-
Gently warm the mixture on a hotplate to approximately 50°C with constant stirring. Caution: Do not exceed the melting point of the product (~39°C) by a large margin to avoid oiling out.[5] The dissolution should occur below the solvent's boiling point.
-
Add small additional portions of warm ethanol if necessary until the solid has just completely dissolved. Using the minimum amount of hot solvent is crucial for maximizing the yield.[1][6]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly and then perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small volume of ice-cold 95% ethanol to rinse away any remaining soluble impurities from the mother liquor.[7]
-
Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass for final air drying or drying in a desiccator.
-
Characterization: Determine the melting point of the purified product and compare it to the literature value. Purity can be further assessed by techniques such as TLC, IR, and NMR spectroscopy.[8][9]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | Solution was heated too far above the compound's melting point; solution is too concentrated. | Reheat the mixture until a homogenous solution is formed. Add a small amount of additional hot solvent and allow it to cool more slowly.[6] |
| No Crystals Form | Solution is too dilute (too much solvent used); cooling was too rapid. | Reheat the solution to evaporate some of the solvent. Allow it to cool more slowly. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce crystallization. If available, add a seed crystal.[6] |
| Low Yield | Too much solvent was used for dissolution; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure wash solvent is thoroughly chilled. The mother liquor can sometimes be concentrated to yield a second crop of crystals.[1] |
This comprehensive protocol provides a reliable method for obtaining high-purity this compound, making it suitable for demanding applications in scientific research and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jetir.org [jetir.org]
Application Note: High-Purity Isolation of 1-Phenyl-1-penten-3-one using Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-Phenyl-1-penten-3-one, a member of the chalcone (B49325) family, is an α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical sector.[1][2] It is commonly synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and 3-pentanone.[1] The crude product from this synthesis often contains unreacted starting materials and various byproducts, necessitating an efficient purification step.[3] This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a standard and effective technique for isolating compounds of moderate polarity.[4][5]
Principle of Separation Column chromatography separates chemical compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica gel, a polar stationary phase, is employed. The separation is achieved by exploiting the polarity differences between the desired product, unreacted starting materials, and byproducts. A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is used.[6] Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for the collection of the purified product in distinct fractions.
Materials and Experimental Protocols
The following tables summarize the necessary materials, reagents, and equipment for the purification process.
Table 1: Materials and Reagents
| Material/Reagent | Grade | Supplier |
|---|---|---|
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | 60-120 mesh for column chromatography | Standard Laboratory Supplier |
| Hexane (B92381) | ACS Grade or higher | Standard Laboratory Supplier |
| Ethyl Acetate (B1210297) | ACS Grade or higher | Standard Laboratory Supplier |
| Dichloromethane | ACS Grade or higher | Standard Laboratory Supplier |
| TLC Plates | Silica gel 60 F254 | Standard Laboratory Supplier |
| Anhydrous Sodium Sulfate | ACS Grade | Standard Laboratory Supplier |
| Cotton or Glass Wool | Laboratory Grade | Standard Laboratory Supplier |
Table 2: Equipment
| Equipment | Description |
|---|---|
| Glass Chromatography Column | 2-5 cm diameter, 30-50 cm length |
| Round-Bottom Flasks | Various sizes (for sample prep and fraction collection) |
| Rotary Evaporator | For solvent removal |
| TLC Developing Tank | For TLC analysis |
| UV Lamp | For visualizing TLC plates (254 nm) |
| Beakers and Erlenmeyer Flasks | Standard laboratory glassware |
| Pipettes and Bulbs | For sample transfer |
| Funnel | For column packing |
Detailed Experimental Protocol
Step 1: Thin-Layer Chromatography (TLC) Optimization Before performing column chromatography, it is crucial to determine the optimal mobile phase (eluent) composition using TLC.[5] The ideal solvent system should provide good separation of the target compound from impurities, with a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[6]
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude product in a few drops of dichloromethane.
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each plate in a different eluent system.
-
Visualize the spots under a UV lamp and identify the system that provides the target Rf value for this compound.
Table 3: Example TLC Optimization Data
| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound (Hypothetical) | Observations |
|---|---|---|
| 95:5 | 0.50 | Too high, poor separation from non-polar impurities. |
| 90:10 | 0.35 | Good separation, close to optimal. |
| 85:15 | 0.25 | Optimal. Clear separation from other spots. |
| 80:20 | 0.15 | Too low, slow elution. |
Step 2: Column Preparation (Wet Slurry Method)
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the optimized mobile phase determined from Step 1.[2]
-
Pour the slurry into the column, continuously tapping the side gently to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack. The solvent level must always be kept above the top of the silica bed to prevent cracking.[7]
-
Add another thin layer of sand on top of the packed silica gel to protect the surface during sample loading.
Step 3: Sample Preparation and Loading (Dry Loading Method) Dry loading is often preferred as it can lead to better separation and sharper bands.[6]
-
Dissolve the crude this compound product in a minimal amount of a volatile solvent like dichloromethane.[6]
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.
Step 4: Elution and Fraction Collection
-
Carefully add the optimized mobile phase to the column, filling the space above the sample.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) using test tubes or small flasks.
-
Maintain a constant level of solvent at the top of the column by continuously adding fresh eluent.
Step 5: Fraction Analysis
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.[5]
-
Spot a small amount from each fraction onto a TLC plate, alongside a spot of the crude starting material for comparison.
-
Develop the TLC plate using the optimized eluent system.
-
Fractions that show a single spot corresponding to the Rf of this compound are considered pure.
Step 6: Product Isolation
-
Combine all the pure fractions identified in the previous step into a pre-weighed round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound, which should appear as a pale yellow solid.[1]
Results and Data Summary
Successful execution of this protocol should yield high-purity this compound. The key chromatographic parameters are summarized below.
Table 4: Summary of Chromatographic Parameters
| Parameter | Value / Description |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C₁₁H₁₂O[8] |
| Molecular Weight | 160.21 g/mol [1] |
| Stationary Phase | Silica Gel (60-120 mesh)[2] |
| Typical Mobile Phase | Hexane:Ethyl Acetate (e.g., 85:15 v/v)[5] |
| Target Rf Value | ~0.25[6] |
| Appearance | Pale Yellow Solid[1] |
| Melting Point | 55-57 °C[1] |
| Purity (Post-Column) | >95% (as determined by NMR or HPLC) |
Experimental Workflow Visualization
The logical flow of the purification protocol is illustrated in the diagram below.
Caption: Workflow for the purification of this compound.
Conclusion The described flash column chromatography protocol is a robust and reliable method for obtaining high-purity this compound from a crude synthesis mixture. Proper optimization of the mobile phase using TLC is critical for achieving efficient separation. This procedure is widely applicable for the purification of chalcones and other moderately polar organic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-Penten-3-one, 1-phenyl- [webbook.nist.gov]
Application Notes and Protocols for Chalcone Synthesis: A Comparative Guide to Base-Catalyzed vs. Acid-Catalyzed Methods
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of organic compounds belonging to the flavonoid family.[1][2] They serve as crucial precursors in the biosynthesis of various flavonoids and isoflavonoids.[3][4] Due to their versatile chemical structure, both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] The biological activity is largely attributed to the reactive α,β-unsaturated ketone moiety.[4]
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a reaction between an aromatic ketone (like acetophenone) and an aromatic aldehyde (like benzaldehyde).[1][2] This condensation can be effectively catalyzed by either bases or acids, with each method presenting distinct mechanisms, advantages, and disadvantages.[5][6] This guide provides a detailed comparison of these two catalytic approaches, complete with experimental protocols and mechanistic diagrams to assist researchers in selecting the optimal synthetic route.
Mechanistic Pathways: Enolate vs. Enol Intermediates
The choice of catalyst fundamentally dictates the reaction mechanism by which the crucial carbon-carbon bond is formed. Base catalysis proceeds through a nucleophilic enolate intermediate, whereas acid catalysis involves an electrophilic enol intermediate.[5][6]
Base-Catalyzed Claisen-Schmidt Condensation
In the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), an acidic α-hydrogen is abstracted from the ketone to form a resonance-stabilized enolate.[2][3] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[2] The resulting aldol (B89426) adduct is unstable and readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone (B49325).[3]
Caption: Base-catalyzed chalcone synthesis via an enolate intermediate.
Acid-Catalyzed Claisen-Schmidt Condensation
Under acidic conditions, the carbonyl oxygen of the ketone is protonated, which facilitates tautomerization to its enol form. The enol, a weak nucleophile, then attacks the activated carbonyl carbon of the protonated aldehyde. The subsequent dehydration of the aldol addition product is also acid-catalyzed, leading to the formation of the final chalcone.[5][7]
Caption: Acid-catalyzed chalcone synthesis via an enol intermediate.
Comparative Analysis: Base vs. Acid Catalysis
Base catalysis is the most common and widely employed method for chalcone synthesis, generally favored for its efficiency and higher yields.[6][8] Acid-catalyzed condensations serve as a viable alternative, particularly for substrates that may be unstable under strongly basic conditions.[6][9]
| Feature | Base-Catalyzed (e.g., NaOH, KOH) | Acid-Catalyzed (e.g., HCl, H₂SO₄) |
| Reaction Speed | Generally faster; can range from minutes (grinding/microwave) to a few hours at room temperature.[3][10] | Often slower; may require several hours to several days for completion.[5][7] |
| Yields | Typically high, often in the range of 65-95%.[11] | Variable, can be lower than base-catalyzed methods.[5][6] |
| Catalyst | Strong bases like NaOH or KOH are common.[12] | Strong acids like HCl, H₂SO₄, or Lewis acids like BF₃ are used.[9][13] |
| Substrate Scope | Broadly applicable. Electron-withdrawing groups on the aldehyde tend to favor base catalysis.[5] | Useful for base-sensitive substrates. Electron-donating groups on the aldehyde may favor acid catalysis.[5] |
| Side Reactions | Cannizzaro reaction can occur with the aldehyde, reducing the yield.[12] Michael addition of the enolate to the chalcone product is also possible.[13] | Polymerization or other acid-mediated side reactions can occur. |
| Conditions | Often performed at room temperature or with gentle cooling.[14] Solvent-free grinding methods are also highly effective.[10][15] | Typically requires heating or refluxing for extended periods.[16] |
Experimental Protocols
The following protocols provide generalized procedures for both base- and acid-catalyzed chalcone synthesis. Researchers should optimize conditions based on the specific reactivity of their chosen substrates.
Protocol 1: Base-Catalyzed Synthesis of Chalcone
This protocol describes a standard and widely used method for chalcone synthesis using sodium hydroxide as the catalyst.[2][3]
Materials and Reagents:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol (B145695) (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone (e.g., 10 mmol) and the corresponding substituted benzaldehyde (e.g., 10 mmol) in 30-50 mL of ethanol with stirring.[3]
-
Base Addition: Cool the mixture in an ice bath to 0-5 °C with continuous stirring. Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[3][17]
-
Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.[3] A precipitate often forms during this time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice.[3] Slowly acidify the mixture with dilute HCl until the pH is neutral to precipitate the chalcone product.[3][18]
-
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities.[2][3] The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[1][3]
Protocol 2: Acid-Catalyzed Synthesis of Chalcone
This protocol outlines a general procedure for chalcone synthesis using a strong acid as the catalyst.
Materials and Reagents:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the acetophenone derivative and the benzaldehyde derivative in ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated H₂SO₄ or HCl to the mixture while stirring.[16]
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 3 hours or as determined by TLC monitoring).[16]
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent.
General Experimental Workflow
Regardless of the catalytic method chosen, the overall process for synthesizing, purifying, and characterizing chalcones follows a standardized workflow.
Caption: A logical workflow for chalcone synthesis and purification.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. jetir.org [jetir.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-Phenyl-1-penten-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the rapid and efficient synthesis of 1-phenyl-1-penten-3-one, a valuable intermediate in organic synthesis, via a microwave-assisted Claisen-Schmidt condensation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1] This application note outlines the synthesis, purification, and characterization of this compound, and includes a comparative overview of reaction conditions to guide optimization.
Introduction
This compound, an α,β-unsaturated ketone, is a member of the chalcone (B49325) family of compounds.[2] Chalcones are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and 3-pentanone (B124093).[2] Traditional methods often involve long reaction times and may result in lower yields. Microwave-assisted synthesis provides a green and efficient alternative by enabling rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time and often an increase in product yield.[3][4]
Reaction Scheme
The synthesis of this compound is achieved through the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and 3-pentanone.
Reactants:
-
Benzaldehyde
-
3-Pentanone
Catalyst:
-
Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)
Product:
-
This compound
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the microwave-assisted synthesis of this compound.
Materials and Equipment
-
Reactants:
-
Benzaldehyde (C₇H₆O), M.W.: 106.12 g/mol
-
3-Pentanone (C₅H₁₀O), M.W.: 86.13 g/mol
-
-
Catalyst:
-
Potassium Hydroxide (KOH), M.W.: 56.11 g/mol
-
-
Solvent:
-
Ethanol (B145695) (C₂H₅OH), absolute
-
-
Work-up and Purification:
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Equipment:
-
Dedicated microwave synthesis reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Microwave-Assisted Synthesis Protocol
-
Reaction Setup: In a 10 mL microwave reaction vial, combine benzaldehyde (1.0 mmol, 106 mg), 3-pentanone (1.0 mmol, 86 mg), and a catalytic amount of powdered potassium hydroxide (0.3 mmol, 17 mg).
-
Solvent Addition: Add 3 mL of absolute ethanol to the reaction vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 2-6 minutes at a power of 180-300 Watts.[5] The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure this compound.
Characterization
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), vinyl protons (doublets), and aromatic protons.[2]
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the ethyl group carbons.
-
Infrared (IR): Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C stretch of the alkene and aromatic ring, and C-H stretches.[2]
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of the compound (160.21 g/mol ).[2]
Data Presentation
The following tables summarize the reaction parameters and expected outcomes for the microwave-assisted synthesis of this compound, based on typical results for chalcone synthesis.
Table 1: Reagent Quantities
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalent | Amount (mg) |
| Benzaldehyde | C₇H₆O | 106.12 | 1.0 | 106 |
| 3-Pentanone | C₅H₁₀O | 86.13 | 1.0 | 86 |
| Potassium Hydroxide | KOH | 56.11 | 0.3 | 17 |
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Method | Catalyst | Solvent | Reaction Time | Power/Temp. | Yield (%) | Reference |
| Conventional | NaOH | Ethanol | 24 h | Room Temp. | ~70-80 | [5] |
| Microwave | KOH | Ethanol | 2-6 min | 180 W | >85 | [5] |
| Microwave | K₂CO₃ | Solvent-free | 3-5 min | - | 80-90 | [1] |
Note: Yields are illustrative and can vary based on specific reaction conditions and purification efficiency.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for Microwave-Assisted Synthesis of this compound.
Conclusion
The microwave-assisted Claisen-Schmidt condensation is a highly effective method for the synthesis of this compound. This protocol offers significant advantages in terms of reduced reaction time and potentially higher yields compared to conventional methods. The procedure is straightforward and aligns with the principles of green chemistry, making it an attractive option for researchers in both academic and industrial settings. Further optimization of catalyst, solvent, and microwave parameters may lead to even greater efficiency.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Phenyl-1-penten-3-one synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-1-penten-3-one. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthetic procedure.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound via the Claisen-Schmidt condensation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot for the limiting starting material is no longer visible.[1] |
| Inactive catalyst. | Ensure the base catalyst (e.g., NaOH, KOH) is fresh and has been stored properly to prevent deactivation.[1] | |
| Suboptimal temperature. | Many chalcone (B49325) syntheses can proceed at room temperature.[1] If the reaction is slow, consider gentle heating (40-50 °C). Avoid excessive heat, as it can lead to side reactions.[1] | |
| Impure reactants. | Use pure starting materials (benzaldehyde and 2-pentanone or 3-pentanone). Impurities can inhibit the reaction.[2] | |
| Formation of an Oily or Gummy Product Instead of a Solid | Presence of byproducts or unreacted starting materials. | Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired compound.[2][3] |
| High reaction temperature. | Overheating can lead to the formation of side products and a dark, oily residue.[1] Maintain the reaction at room temperature or with minimal heating. | |
| Dark Brown or Black Reaction Mixture | Side reactions and decomposition. | This often indicates that the reaction temperature is too high, leading to the Cannizzaro reaction or other degradation pathways.[1][4] Lower the reaction temperature and ensure a proper rate of reagent addition. |
| Multiple Spots on TLC of Crude Product | Self-condensation of the ketone. | This can occur if the ketone is more reactive than the aldehyde. To minimize this, you can use an excess of the ketone.[4] |
| Cannizzaro reaction of the aldehyde. | This side reaction is more likely with high concentrations of a strong base. Consider using a milder base or optimizing the base concentration.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the Claisen-Schmidt condensation. This is a base-catalyzed reaction between benzaldehyde (B42025) and a ketone, such as 2-pentanone or 3-pentanone (B124093).[3][5]
Q2: Which ketone should I use, 2-pentanone or 3-pentanone?
A2: Both 2-pentanone and 3-pentanone can be used to synthesize a phenylpentenone derivative. The reaction with 2-pentanone will yield this compound. The reaction with 3-pentanone will also produce a chalcone-like structure. The choice may depend on the specific isomer desired and the reactivity of the enolate formed.
Q3: How long should the reaction be stirred?
A3: The reaction time can vary from a few hours to overnight.[1][2] The best practice is to monitor the reaction progress by TLC to determine the point of completion.[1]
Q4: What is the role of the base catalyst in this reaction?
A4: The base catalyst (commonly NaOH or KOH) is crucial for deprotonating the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde.[6]
Q5: My product is difficult to crystallize. What can I do?
A5: If the product is an oil, it may be a mixture of compounds. Purification by column chromatography is the most effective method to obtain the pure product, which should then be easier to crystallize.[2][3] For some chalcones, reducing the volume of the recrystallization solvent and refrigerating overnight may aid in precipitation.[2]
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol (B145695)
This protocol describes a standard and widely used method for the synthesis of this compound.[1]
Materials:
-
Benzaldehyde
-
2-Pentanone
-
Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Dichloromethane (B109758) or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.[5]
-
Addition of Ketone: While maintaining the cool temperature and stirring, slowly add 2-pentanone to the flask.[5]
-
Addition of Aldehyde: After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.[5]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][5]
-
Workup: Once the reaction is complete, pour the mixture into cold water or an ice bath and neutralize with a dilute acid (e.g., HCl).[3][5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.[3][5]
-
Washing: Wash the organic layer with water and then with brine.[5]
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[3][5]
Protocol 2: Solvent-Free Synthesis by Grinding
This method is an environmentally friendly alternative that avoids the use of organic solvents during the reaction.[6][7]
Materials:
-
Benzaldehyde
-
2-Pentanone
-
Potassium Hydroxide (KOH), solid
-
Mortar and Pestle
-
Cold Water
-
Chloroform (for extraction)
Procedure:
-
Grinding: In a mortar, grind the 2-pentanone with solid potassium hydroxide for a set period (e.g., 30 minutes).[6]
-
Addition of Aldehyde: Add the benzaldehyde to the mixture and continue to grind for an additional period (e.g., 50 minutes).[6]
-
Workup: After grinding is complete, add cold water to the mixture and let it stand.[6]
-
Extraction: Extract the product with chloroform.[6]
-
Evaporation: Evaporate the organic phase to obtain the crude product.[6]
-
Purification: Purify the crude product by recrystallization.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Chalcone Synthesis
| Method | Catalyst | Temperature | Reaction Time | Solvent | Typical Yield | Reference |
| Conventional Stirring | NaOH | Room Temp. | 2-3 hours | Ethanol | 58-89% | [1] |
| Reflux | NaOH | Reflux | 8 hours | Ethanol | High | [1] |
| Grinding (Solvent-free) | NaOH (solid) | Ambient | ~10 minutes | None | High | [1] |
| Ultrasound | KOH | 70 - 80 °C | 6 - 8 hours | Methanol/Water | ~40-60% | [1] |
Visualizations
Caption: Reaction mechanism for the Claisen-Schmidt condensation.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for common issues.
References
Navigating Chalcone Synthesis: A Technical Support Guide to Overcoming Side Product Formation
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side products encountered during chalcone (B49325) synthesis. Chalcones, pivotal precursors in flavonoid biosynthesis, are of significant interest in medicinal chemistry for their broad spectrum of pharmacological activities. However, their synthesis, most commonly achieved through the Claisen-Schmidt condensation, can be hampered by the formation of undesirable side products, leading to reduced yields and purification challenges. This guide offers practical, question-and-answer-based solutions to these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in chalcone synthesis?
A1: The three most prevalent side products in the base-catalyzed Claisen-Schmidt condensation are:
-
Self-condensation products of the ketone: The enolizable ketone can react with itself instead of the intended aromatic aldehyde.[1]
-
Cannizzaro reaction products of the aldehyde: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can disproportionate to form a primary alcohol and a carboxylic acid.[1][2]
-
Michael addition adducts: The enolate of the starting ketone can act as a nucleophile and add to the α,β-unsaturated ketone of the newly formed chalcone product.[3]
Q2: My reaction mixture shows multiple spots on a TLC plate. How can I identify the side products?
A2: The identity of the side products can often be inferred by their relative polarities and molecular weights compared to the starting materials and the desired chalcone. The Michael adduct will have a significantly higher molecular weight. Products from the Cannizzaro reaction (an alcohol and a carboxylic acid) will have different polarities. Spectroscopic methods like NMR and mass spectrometry can definitively identify the structures of the isolated side products.
Q3: Why is my reaction yield consistently low?
A3: Low yields can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions (temperature, reaction time, catalyst concentration), poor quality of reagents, and the prevalence of the side reactions mentioned above.[2] Optimizing these parameters is crucial for maximizing the yield of the desired chalcone.
Troubleshooting Guide
This section provides specific solutions to common problems encountered during chalcone synthesis.
Issue 1: Formation of a higher molecular weight byproduct.
-
Problem: The primary side product observed is a Michael adduct.
-
Cause: The enolate of the starting ketone attacks the newly formed chalcone. This is favored by high concentrations of a strong base, elevated temperatures, and prolonged reaction times.[3]
-
Solutions:
-
Temperature Control: Conduct the reaction at a lower temperature, such as in an ice bath, to reduce the rate of the Michael addition.[3]
-
Stoichiometry Control: Use a slight excess of the non-enolizable aldehyde to ensure the ketone is the limiting reagent, thereby reducing the concentration of the enolate available for the Michael addition.[3]
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting materials are consumed to prevent the subsequent Michael addition.[3]
-
Choice of Base: Employ a milder base or a stoichiometric amount of a strong base that is consumed during the reaction.[3]
-
Issue 2: Presence of alcohol and carboxylic acid derivatives of the starting aldehyde.
-
Problem: The Cannizzaro reaction is competing with the desired condensation.
-
Cause: The aromatic aldehyde without α-hydrogens disproportionates in the presence of a strong base. This is favored by high base concentrations.[4]
-
Solutions:
-
Order of Addition: Add the ketone to a mixture of the aldehyde and the base catalyst. A more effective strategy is to first react the ketone with the base to pre-form the enolate before the dropwise addition of the aldehyde. This ensures the enolate is readily available to react with the aldehyde, outcompeting the Cannizzaro pathway.[2]
-
Base Concentration: Use a less concentrated base solution or consider using a milder catalyst.[1]
-
Issue 3: Formation of self-condensation products from the ketone.
-
Problem: The ketone is reacting with itself.
-
Cause: This is more likely when the ketone is more reactive than the aldehyde.
-
Solutions:
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of the desired chalcone and the formation of the Michael adduct side product.
| Catalyst System | Solvent | Base | Chalcone Yield (%) | Michael Adduct Yield (%) | Reference |
| Homogeneous | EtOH | NaOH | 59 | 8 | [5] |
| Aqueous | H₂O | NaOH | 70 | 0 | [5][6] |
| Micellar | CTAB | NaOH | 65 | 9 | [5][6] |
| Micellar | CTAB | KOH | 62 | 9 | [6] |
| Micellar | CTAB | K₂CO₃ | 64 | 10 | [6] |
| Micellar | CTAB | Piperidine | 44 | 3 | [6] |
| Micellar | CTAB | TEA | 57 | 5 | [6] |
| Heterogeneous | Acetonitrile | LDH/rGO-20 | ~95 | 0 | [7] |
| Heterogeneous | Acetonitrile | LDH/rGO-1 | ~83 | 17 | [7] |
Data is illustrative and yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Minimizing Michael Addition via Temperature Control and Stoichiometry
-
Materials: Substituted benzaldehyde (B42025) (1.1 mmol), substituted acetophenone (B1666503) (1.0 mmol), ethanol (B145695) (10 mL), 10% aqueous sodium hydroxide (B78521) solution.
-
Procedure:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the sodium hydroxide solution dropwise over 15-20 minutes, maintaining the temperature below 5°C.
-
Monitor the reaction progress by TLC.
-
Once the acetophenone is consumed, pour the reaction mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the crude chalcone.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
-
Protocol 2: Suppressing the Cannizzaro Reaction by Pre-forming the Enolate
-
Materials: Substituted acetophenone (5 mmol), 60% potassium hydroxide solution (2 mL), ethanol (10 mL), substituted benzaldehyde (5 mmol).
-
Procedure:
-
Dissolve the substituted acetophenone in a mixture of ethanol and the potassium hydroxide solution in a round-bottom flask with stirring to allow for enolate formation.
-
Slowly add the substituted benzaldehyde to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization.[2]
-
Visualizing Reaction Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Byproducts in Claisen-Schmidt Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in Claisen-Schmidt condensation reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems encountered during Claisen-Schmidt condensation experiments, offering potential causes and actionable solutions to improve reaction selectivity and yield.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of the desired product. What are the common causes and how can I address them?
Answer: Low or no product yield in a Claisen-Schmidt condensation can be attributed to several factors, ranging from catalyst issues to suboptimal reaction conditions. A systematic troubleshooting approach is recommended.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive or Inappropriate Catalyst | Ensure the catalyst (e.g., NaOH, KOH) is fresh, as bases can react with atmospheric CO2 and become inactive.[1] For sensitive substrates, consider screening milder bases or Lewis acid catalysts.[1] |
| Insufficient Catalyst Loading | Verify the correct molar percentage of the catalyst is used. Some solvent-free methods have shown high efficacy with 20 mol% of solid NaOH.[1] |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed to completion or cooling to prevent side reactions. Temperature optimization is often necessary.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1][2] |
| Poor Reactant Quality | Use pure aldehyde and ketone starting materials, as impurities can interfere with the reaction.[1] |
| Incorrect Stoichiometry | For mono-condensation, a slight excess of the ketone may be beneficial. For α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required.[1] |
| Product Precipitation | If the product is insoluble in the solvent, it may precipitate and hinder the reaction. Increase the solvent volume or switch to a more suitable solvent.[3] |
Issue 2: Formation of Multiple Products (Low Selectivity)
Question: My TLC analysis shows multiple spots, indicating the presence of several byproducts. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a common challenge in Claisen-Schmidt condensations due to competing side reactions.[2]
Common Byproducts and Minimization Strategies:
| Byproduct | Formation Mechanism | Minimization Strategy |
| Self-Condensation of Ketone | The enolizable ketone reacts with itself, which is more prevalent when the ketone is more reactive than the aldehyde.[2] | Use an excess of the ketone relative to the aldehyde.[2] In some cases, the ketone can be used as the solvent.[2] Slowly adding the aldehyde to a mixture of the ketone and base can also help.[4] |
| Cannizzaro Reaction of Aldehyde | In the presence of a strong base, two molecules of an aldehyde lacking α-hydrogens can disproportionate to yield a primary alcohol and a carboxylic acid.[1][2] | Use a milder or lower concentration of the base.[2][4] Ensure the ketone is present and reactive enough to consume the aldehyde.[4] |
| Michael Addition Product | The enolate of the ketone adds to the α,β-unsaturated ketone product, forming a 1,5-dicarbonyl compound.[2] | Use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[2] |
| β-Hydroxy Ketone (Aldol Adduct) | Incomplete dehydration of the initial aldol (B89426) addition product. | Increase the reaction temperature to promote dehydration.[4] Consider adding a dehydrating agent.[4] |
Issue 3: Dark Reaction Mixture and Tar Formation
Question: My reaction mixture has turned very dark, and I am struggling to isolate any solid product. What is happening?
Answer: A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or products.[2] This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[2] Aldehydes, in particular, can be prone to polymerization under these conditions.[2]
Solutions:
-
Moderate Reaction Conditions: Reduce the reaction temperature and/or use a lower concentration of the base.
-
Slow Addition: Add the base to the reaction mixture slowly to avoid localized high concentrations.[2]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Claisen-Schmidt condensation?
A1: The base deprotonates the α-carbon of the enolizable ketone to form a nucleophilic enolate ion.[5] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.
Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt condensation?
A2: The classic Claisen-Schmidt condensation utilizes an aldehyde without α-hydrogens to prevent its self-condensation.[2] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products.[2]
Q3: What are the advantages of "green chemistry" approaches for this reaction?
A3: Green chemistry methods like solvent-free grinding and microwave-assisted synthesis offer several benefits. Solvent-free conditions reduce environmental impact by eliminating organic solvents and can lead to shorter reaction times and simpler product isolation.[1][3] Microwave irradiation can dramatically reduce reaction times and improve yields.[3][6]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Experimental Protocols
Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation
This protocol describes a standard procedure for a base-catalyzed Claisen-Schmidt condensation in an ethanol (B145695) solvent.[7]
Materials:
-
Substituted ketone (1.0 equivalent)
-
Aromatic aldehyde (1.0-1.2 equivalents)
-
Ethanol
-
Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2.5 M or 20% w/v)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ketone in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution.
-
Aldehyde Addition: Slowly add the aromatic aldehyde to the reaction mixture.
-
Reaction: Remove the ice bath and continue stirring at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitoring: Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Purification: Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
This method can lead to high yields in a significantly shorter reaction time.[7][8]
Materials:
-
Ketone (1.0 equivalent)
-
Aromatic aldehyde (1.0 equivalent)
-
Finely ground solid Sodium Hydroxide (NaOH)
-
Mortar and pestle
-
10% aqueous Hydrochloric Acid (HCl) solution
Procedure:
-
Reactant Grinding: In a mortar, combine the ketone and the aromatic aldehyde. Vigorously grind the two solids together until they form an oil.[7]
-
Catalyst Addition: Add a catalytic amount of finely ground solid NaOH.[7]
-
Reaction: Continue to grind the mixture. The reaction is often rapid, and the product may solidify.[7]
-
Work-up: Add 10% aqueous HCl to neutralize the catalyst and help dislodge the product.[7]
-
Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent if necessary.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield
The following table summarizes representative yields for the Claisen-Schmidt condensation under different conditions. Yields are highly dependent on the specific substrates used.
| Ketone | Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 1-Indanone | Benzaldehyde | NaOH | Ethanol | 18 h | ~85-95% | [7] |
| Cycloalkanones | Various Benzaldehydes | NaOH (20 mol%) | None (Solvent-free) | 5 min (grinding) | 96-98% | [7] |
| Acetone | Benzaldehyde | NaOH (1.5 equiv) | Acetone | 35 min (Microwave) | Good | [6] |
| (–)-Menthone | Various Aldehydes | CsOH (25 mol%) | DMSO | Not specified | High | [9] |
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Claisen-Schmidt condensation.
Caption: A logical workflow for troubleshooting common issues in Claisen-Schmidt condensation.
Byproduct Formation Pathways
This diagram illustrates the main reaction pathway and common side reactions in the Claisen-Schmidt condensation.
Caption: Main and side reaction pathways in Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. praxilabs.com [praxilabs.com]
- 6. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of α,β-Unsaturated Ketones
Welcome to the technical support center for the purification of α,β-unsaturated ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of α,β-unsaturated ketones.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - Solution is not saturated (too much solvent was added).- The compound is highly soluble in the solvent even at low temperatures.- The cooling process is too fast. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[1]- Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature.[1][2]- Allow the solution to cool to room temperature slowly, then place it in an ice bath.[1] |
| Oiling out instead of crystallization | - The melting point of the solid is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- Impurities are present. | - Use a lower-boiling point solvent or a solvent mixture.- Reheat the solution and allow it to cool more slowly. Insulating the flask can help.[1]- Add slightly more solvent to prevent premature saturation. |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were not washed with a cold solvent. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.[1]- Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent before filtering.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving the product.[3] |
| Product is still colored after recrystallization | - Colored impurities are co-crystallizing with the product.- The colored impurity has similar solubility properties to the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4]- Note that charcoal can also adsorb the desired product, potentially lowering the yield.[4] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities | - The solvent system (eluent) is too polar.- The solvent system is not polar enough.- The column was not packed properly, leading to channeling. | - Decrease the polarity of the eluent. For example, increase the hexane-to-ethyl acetate (B1210297) ratio.- Increase the polarity of the eluent. For example, decrease the hexane-to-ethyl acetate ratio.- Ensure the silica (B1680970) gel is packed uniformly without air bubbles. The "slurry method" is often effective.[5][6] |
| Product elutes too quickly (Rf close to 1) | - The eluent is too polar. | - Start with a less polar solvent system. A good starting point is a solvent system that gives your product an Rf of 0.2-0.4 on a TLC plate.[7] |
| Product does not elute from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the solvent system during the chromatography run (gradient elution).[8] |
| Streaking or tailing of spots on TLC analysis of fractions | - The compound is interacting too strongly with the stationary phase.- The sample was overloaded onto the column. | - Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine (B128534) for basic compounds, or acetic acid for acidic compounds) to the eluent.- Use a larger column or load less sample. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common impurities I can expect when purifying α,β-unsaturated ketones synthesized via an aldol (B89426) condensation?
A1: The most common impurities are unreacted starting materials (the initial aldehyde and ketone), the β-hydroxy ketone intermediate (the aldol addition product), and byproducts from self-condensation of the starting ketone or aldehyde.[9][10]
Q2: My α,β-unsaturated ketone is a yellow oil. Is this normal?
A2: Many α,β-unsaturated ketones are pale yellow liquids or low-melting solids due to the extended conjugation of the π-system which can absorb light in the visible region. However, a dark color may indicate the presence of impurities.
Q3: How can I remove unreacted aldehyde from my product?
A3: Unreacted aldehydes can sometimes be removed by washing the crude product with a saturated aqueous solution of sodium bisulfite. The bisulfite forms an adduct with the aldehyde, which is soluble in the aqueous layer and can be separated.[11]
Recrystallization
Q4: What is a good starting solvent for the recrystallization of α,β-unsaturated ketones?
A4: A good starting point is often a solvent mixture, such as ethanol/water or ethyl acetate/hexane (B92381).[2] The ideal solvent should dissolve the compound when hot but not at room temperature.[2] It is always best to perform small-scale solubility tests with a few solvents to find the optimal one for your specific compound.
Q5: My compound won't crystallize even after cooling in an ice bath. What should I do?
A5: If crystals do not form, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound, if available, can initiate crystallization.[1]
Column Chromatography
Q6: How do I choose the right solvent system for column chromatography of my α,β-unsaturated ketone?
A6: The best way to determine the optimal solvent system is by using thin-layer chromatography (TLC).[7] Test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) to find one that gives your desired product a retention factor (Rf) value between 0.2 and 0.4. This generally provides good separation on a silica gel column.
Q7: How can I visualize my α,β-unsaturated ketone on a TLC plate?
A7: Most α,β-unsaturated ketones are UV-active due to the conjugated system. You can visualize the spots on a TLC plate using a UV lamp (typically at 254 nm). The compound will appear as a dark spot on a fluorescent green background.[12]
Stability and Storage
Q8: Are α,β-unsaturated ketones stable for long-term storage?
A8: The stability of α,β-unsaturated ketones can vary. Some are prone to polymerization or degradation over time, especially when exposed to light, air (oxygen), or temperature fluctuations. It is generally recommended to store purified α,β-unsaturated ketones in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) if they are particularly sensitive. For long-term storage, refrigeration or freezing is often advisable.[13]
Experimental Protocols
1. Recrystallization of a Solid α,β-Unsaturated Ketone
This protocol is a general guideline and may need to be optimized for your specific compound.
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a chosen solvent (e.g., 95% ethanol) and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid. It is best to add the solvent in small portions while the flask is being heated.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for about 15-20 minutes to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a few minutes. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
2. Column Chromatography of an α,β-Unsaturated Ketone
This protocol describes a standard flash column chromatography on silica gel.
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of your crude mixture. Aim for a solvent system that gives the desired product an Rf of approximately 0.2-0.4.[7] A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, and gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane (B109758) or the eluent).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.
-
Apply gentle pressure (e.g., from a hand pump or a regulated air line) to the top of the column to force the solvent through the silica gel.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to determine which ones contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified α,β-unsaturated ketone.
3. Vacuum Distillation of a Liquid α,β-Unsaturated Ketone
This method is suitable for purifying thermally sensitive liquid α,β-unsaturated ketones.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus. Use a round-bottom flask with a stir bar. Ensure all glassware is free of cracks.
-
Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump).
-
-
Distillation:
-
Place the crude liquid α,β-unsaturated ketone in the distilling flask.
-
Begin stirring and turn on the vacuum. The pressure in the system will drop.
-
Once a stable low pressure is achieved, begin to gently heat the distilling flask using a heating mantle.[11]
-
Observe the temperature at which the liquid begins to distill and collect the distillate in the receiving flask.
-
-
Completion:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully reintroduce air into the system to break the vacuum before turning off the vacuum pump.[11]
-
Visualizations
Caption: Decision workflow for selecting a primary purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. How To [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Aldol reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of catalyst concentration on chalcone reaction yield
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of chalcones, with a specific focus on the critical role of catalyst concentration in achieving optimal reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chalcone (B49325) synthesis reaction yield is very low or non-existent. What are the likely causes related to the catalyst?
A: Low or no product yield in chalcone synthesis is a common issue that can often be traced back to the catalyst. Here are the primary catalyst-related factors to investigate:
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Inactive Catalyst: The effectiveness of base catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be compromised if they are old, have absorbed atmospheric moisture, or have reacted with carbon dioxide to form carbonates.[1][2][3][4]
-
Troubleshooting Step: Always use a fresh batch of high-purity catalyst for your reactions.[2]
-
-
Insufficient Catalyst Concentration: An inadequate amount of catalyst may lead to incomplete deprotonation of the ketone, which is a crucial step for the formation of the enolate ion necessary for the condensation reaction.[1][3]
-
Troubleshooting Step: Ensure you are using the correct molar percentage of the catalyst. If you suspect insufficient catalyst, a carefully controlled increase in its concentration might be necessary.
-
-
Inappropriate Catalyst Choice: While strong bases are common, some substrates may be sensitive and require milder catalysts.[3]
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Troubleshooting Step: If you are working with sensitive molecules, consider screening different catalysts, including milder bases or even acid catalysts, to find the optimal choice for your specific reactants.[3]
-
Q2: I'm observing the formation of multiple byproducts in my reaction. How can catalyst concentration contribute to this, and how can I minimize it?
A: The formation of side products is a frequent reason for low yields of the desired chalcone. Catalyst concentration plays a significant role in controlling these side reactions:
-
Cannizzaro Reaction: When using a high concentration of a strong base with aromatic aldehydes that lack α-hydrogens, a disproportionation reaction known as the Cannizzaro reaction can occur, leading to the formation of a primary alcohol and a carboxylic acid.[2][4][5]
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Self-Condensation of Ketone: The enolate of the ketone can react with another molecule of the ketone instead of the intended aldehyde.
-
Michael Addition: The newly formed chalcone can undergo a Michael 1,4-addition with the enolate of the ketone.
-
Troubleshooting Step: Using a slight excess of the aldehyde or performing the reaction at a lower temperature can help to minimize this side reaction.[2]
-
Q3: Is there an optimal catalyst concentration for chalcone synthesis?
A: The optimal catalyst concentration is not a single value but depends on the specific reactants, solvent, and reaction conditions. However, studies have shown that there is generally an optimal range. For instance, in one study, a 40% concentration of potassium hydroxide yielded the best results, while lower concentrations resulted in incomplete reactions and higher concentrations led to side reactions like the Cannizzaro reaction.[5] Another study found that for a solvent-free reaction, 20 mol% of solid NaOH was effective.[3][6] It is often observed that the reaction yield follows a "bell-shaped" trend with increasing catalyst concentration, where the yield increases up to an optimal point and then decreases.[7][8]
Data Presentation: Catalyst Concentration vs. Chalcone Yield
The following tables summarize quantitative data on the effect of catalyst concentration on chalcone reaction yield from various studies.
Table 1: Effect of Potassium Hydroxide (KOH) Concentration on Chalcone Yield
| Catalyst Concentration (% w/w) | Reaction Time (min) | Chalcone Yield (%) | Observations |
| 10 | 10 | Low | Incomplete reaction.[5] |
| 20 | 10 | Moderate | Incomplete reaction.[5] |
| 30 | 10 | Moderate | Incomplete reaction.[5] |
| 40 | 10 | High | Optimal concentration observed.[5] |
| 50 | 10 | Low | Potential for Cannizzaro side reaction.[5] |
Source: Adapted from a study on the green solar assisted synthesis of a chalcone derivative.[5]
Table 2: Effect of Sodium Carbonate (Na₂CO₃) Concentration on Chalcone Yield
| Catalyst Amount (mol) | Reaction Time (min) | Chalcone Yield (%) |
| 0.0001 | 75 | Lower |
| ... | ... | ... |
| 0.0006 | 75 | 43.33 (purified) |
| ... | ... | ... |
| 0.001 | 75 | Higher (crude) |
Source: Adapted from a study on the synthesis and cytotoxic evaluation of a chalcone derivative.[9]
Experimental Protocols
Protocol 1: General Base-Catalyzed Chalcone Synthesis in Ethanol (B145695)
This protocol describes a standard procedure for chalcone synthesis using a base catalyst in an ethanol solvent.[2][10]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (B1666503) (1.0 eq) and the aromatic aldehyde (1.0 - 1.1 eq) in ethanol.[2]
-
Catalyst Addition: While stirring the solution at room temperature, add an aqueous or ethanolic solution of the base catalyst (e.g., NaOH or KOH, typically 1.0 - 1.2 eq).[4][11] The catalyst should be added dropwise to control the reaction temperature.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[1][10]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude chalcone.[2][10]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove the base, followed by a small amount of cold ethanol.[2] The crude product can be further purified by recrystallization, typically from ethanol.[2][10]
Protocol 2: Solvent-Free Chalcone Synthesis by Grinding
This "green chemistry" protocol is an efficient alternative to solvent-based methods, often resulting in shorter reaction times and simpler workup.[2][10]
-
Reactant and Catalyst Mixing: In a mortar, combine the substituted acetophenone (1.0 eq), the aromatic aldehyde derivative (1.0 eq), and the solid base catalyst (e.g., powdered NaOH or KOH, 1.0 eq).[2][12]
-
Grinding: Grind the mixture vigorously with a pestle. The mixture will typically turn into a paste and may change color or solidify.[2][12] The reaction is often complete within 5-15 minutes.[10]
-
Work-up and Isolation: Add cold water to the mortar and continue to grind to break up the solid mass. Collect the crude product by suction filtration.[2][10]
-
Purification: Wash the solid product thoroughly with water until the filtrate is neutral.[10] The product is often of high purity but can be recrystallized from 95% ethanol if needed.[2]
Visualization
Caption: Logical workflow of catalyst concentration's impact on chalcone reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Removal of Unreacted Benzaldehyde from Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted benzaldehyde (B42025) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted benzaldehyde from a reaction mixture?
A1: The most common methods for removing unreacted benzaldehyde include:
-
Aqueous Extraction: This involves washing the organic reaction mixture with an aqueous solution to selectively remove the benzaldehyde. The most common aqueous washes are sodium bisulfite and sodium carbonate solutions.[1][2]
-
Distillation: This technique separates benzaldehyde from the desired product based on differences in their boiling points. Simple, fractional, vacuum, and steam distillation are all potential options depending on the properties of the product.[2][3]
-
Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase. It is a highly effective purification technique but can be more time-consuming and costly than extraction or distillation.[2][4]
-
Chemical Scavengers: These are reagents that selectively react with aldehydes to form a product that is easily removed by filtration or extraction. This method is particularly useful for removing trace amounts of benzaldehyde.[2]
Q2: My primary impurity is benzoic acid, not benzaldehyde. How should I handle this?
A2: Benzaldehyde readily oxidizes in the presence of air to form benzoic acid, a common impurity in reactions involving benzaldehyde.[2] To remove benzoic acid, you can perform a basic aqueous wash. Dissolve the reaction mixture in an organic solvent and wash it with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[5][6][7] The basic solution will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can be easily separated.
Q3: When is a sodium bisulfite wash the most appropriate method for benzaldehyde removal?
A3: A sodium bisulfite wash is a highly effective and widely used method for selectively removing aldehydes from a mixture of organic compounds.[1][8] This method is ideal when your desired product is not an aldehyde and is stable under aqueous acidic conditions. The bisulfite ion reacts with benzaldehyde to form a water-soluble adduct, which is then extracted into the aqueous layer.[8]
Q4: Can I recover the benzaldehyde after a sodium bisulfite wash?
A4: Yes, the formation of the bisulfite adduct is a reversible reaction. To recover the benzaldehyde, the aqueous layer containing the adduct can be treated with either a strong base (like sodium hydroxide) or a strong acid, which will regenerate the benzaldehyde. The recovered benzaldehyde can then be extracted back into an organic solvent.[2]
Q5: Are there any drawbacks to using column chromatography for benzaldehyde removal?
A5: While effective, column chromatography on silica (B1680970) gel can sometimes lead to the partial oxidation of benzaldehyde to benzoic acid due to the slightly acidic nature of the silica gel.[2] It can also be a more resource-intensive method in terms of time, solvent consumption, and cost compared to extraction or distillation.
Q6: What are chemical scavengers and when are they useful?
A6: Chemical scavengers are reagents, often polymer-bound, that react selectively with specific functional groups. For aldehyde removal, scavengers with amine or hydrazine (B178648) functional groups are commonly used.[9][10] These are particularly advantageous for removing trace amounts of aldehydes to achieve very high purity of the final product. The resulting adduct is typically a solid that can be easily removed by filtration.[10]
Troubleshooting Guides
Aqueous Extraction Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.- High concentration of product or impurities. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for an extended period.- Filter the mixture through a pad of Celite.[2] |
| Low Recovery of Desired Product | - Product has some water solubility.- Product is sensitive to the pH of the wash solution. | - Minimize the volume of the aqueous washes.- Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.- If using a basic wash, ensure your product is stable under basic conditions. If not, consider alternative methods like distillation or chromatography.[2] |
| Incomplete Removal of Benzaldehyde | - Insufficient amount of washing reagent.- Inefficient mixing of the two phases. | - Use a larger volume or a more concentrated aqueous wash solution.- Ensure thorough mixing by inverting the separatory funnel multiple times, venting frequently. |
Distillation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Bumping or Uneven Boiling | - Superheating of the liquid. | - Use boiling chips or a magnetic stir bar to ensure smooth boiling.- Heat the distillation flask evenly using a heating mantle.[3] |
| Product Decomposition | - The product is sensitive to high temperatures. | - Use vacuum distillation to lower the boiling point of the compounds.[3][11][12] |
| Poor Separation | - Boiling points of benzaldehyde and the product are too close. | - Use a fractional distillation column with a suitable packing material to increase the separation efficiency. |
| Darkening of the Distillation Mixture | - Oxidation of benzaldehyde at high temperatures. | - Perform the distillation under an inert atmosphere (e.g., nitrogen or argon).[3] |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Benzaldehyde and Product | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the mobile phase polarity using thin-layer chromatography (TLC) beforehand. A good starting point for non-polar compounds is a hexane/ethyl acetate (B1210297) mixture.[13][14]- Use a smaller amount of the crude mixture. |
| Tailing of Spots on TLC and Broad Peaks from the Column | - The compound is interacting too strongly with the stationary phase. | - Add a small amount of a polar solvent (like methanol) or a modifier (like triethylamine (B128534) for basic compounds) to the eluent. |
| Cracking of the Silica Gel Bed | - The column was allowed to run dry. | - Always keep the top of the stationary phase covered with the mobile phase. |
Data Presentation
Table 1: Comparison of Benzaldehyde Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages | Best Suited For |
| Sodium Bisulfite Wash | >95% | - High selectivity for aldehydes.- Reversible reaction allows for benzaldehyde recovery. | - Not suitable for aldehyde products.- Requires an aqueous workup. | Reactions where the product is not an aldehyde and is water-insoluble. |
| Sodium Carbonate Wash | Primarily for benzoic acid removal | - Effectively removes acidic impurities. | - Does not remove benzaldehyde. | Removing the common impurity, benzoic acid.[5][7] |
| Vacuum Distillation | >98% | - High purity of the final product.- Avoids the use of additional reagents. | - Requires specialized equipment.- Not suitable for heat-sensitive products.[3][12] | Separating benzaldehyde from high-boiling point products. |
| Column Chromatography | >99% | - Excellent separation capabilities.- Applicable to a wide range of compounds. | - Time-consuming and requires large volumes of solvent.- Potential for product loss on the column.[4] | Complex mixtures or when very high purity is required. |
| Chemical Scavengers | >99% | - Highly effective for trace removal.- Simple filtration workup. | - Can be expensive.- May require optimization of reaction conditions. | Final polishing step to remove residual benzaldehyde.[10] |
Experimental Protocols
Protocol 1: Removal of Benzaldehyde using Sodium Bisulfite Wash
Materials:
-
Reaction mixture containing benzaldehyde in a water-immiscible organic solvent.
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) contains the benzaldehyde-bisulfite adduct.
-
Drain the aqueous layer.
-
Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of dissolved water.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the purified product.
Protocol 2: Purification of Benzaldehyde by Vacuum Distillation
Materials:
-
Crude benzaldehyde.
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask).
-
Vacuum source (e.g., vacuum pump).
-
Heating mantle.
-
Boiling chips or magnetic stir bar.
Procedure:
-
If the crude benzaldehyde contains benzoic acid, first wash it with a 10% sodium carbonate solution as described in the FAQs.[3]
-
Dry the washed benzaldehyde over anhydrous calcium chloride or magnesium sulfate.
-
Set up the vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.
-
Add the crude benzaldehyde and boiling chips or a stir bar to the distillation flask.
-
Begin stirring (if using a stir bar) and apply vacuum.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect the benzaldehyde fraction at its reduced pressure boiling point (e.g., ~62-64 °C at 10 mmHg).[3]
-
Discontinue the distillation before the flask goes to dryness.
-
Allow the apparatus to cool completely before releasing the vacuum.
Mandatory Visualization
Caption: Overview of common methods for the removal of unreacted benzaldehyde.
Caption: Workflow for benzaldehyde removal using a sodium bisulfite wash.
References
- 1. Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. homework.study.com [homework.study.com]
- 6. reddit.com [reddit.com]
- 7. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 8. benchchem.com [benchchem.com]
- 9. suprasciences.com [suprasciences.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 13. benchchem.com [benchchem.com]
- 14. chromtech.com [chromtech.com]
Technical Support Center: Synthesis and Purification of 1-Phenyl-1-penten-3-one
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-Phenyl-1-penten-3-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Yield of the Desired Product
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Question: My Claisen-Schmidt condensation reaction has a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields can result from several factors related to reactants, reaction conditions, or competing side reactions.[1]
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Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has run to completion.[2][3] The reaction may require a longer duration or gentle heating to proceed effectively.
-
Purity of Starting Materials: Ensure that the benzaldehyde (B42025) and 3-pentanone (B124093) are pure. Impurities in the starting materials can inhibit the reaction or lead to unwanted byproducts. Benzaldehyde is particularly susceptible to oxidation to benzoic acid, which can neutralize the base catalyst.
-
Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH) is critical. Too little may result in an incomplete reaction, while too much can promote side reactions.[1] It is recommended to perform small-scale optimizations to determine the ideal catalyst concentration for your specific setup.[1]
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Reaction Temperature: The reaction is typically conducted at room temperature.[2] If the reaction is slow, gentle warming can be applied, but excessive heat may favor side product formation.
-
Issue 2: Presence of Multiple Products and Purification Difficulties
-
Question: My crude product shows multiple spots on a TLC plate, making purification challenging. What are these byproducts and how can I minimize their formation?
-
Answer: The formation of multiple products is a common issue arising from the various reactive species in the mixture.[1] Key side reactions include:
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Self-Condensation of 3-Pentanone: The enolizable ketone can react with itself in an aldol (B89426) condensation reaction.[1] To minimize this, benzaldehyde can be added dropwise to the basic solution of 3-pentanone, ensuring the aldehyde reacts before the ketone can undergo self-condensation.[2]
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Cannizzaro Reaction of Benzaldehyde: Since benzaldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to form benzyl (B1604629) alcohol and benzoic acid.[1] This is more likely with high concentrations of a strong base. Using a milder base or optimizing the base concentration can mitigate this side reaction.[1]
-
Michael Addition: The enolate of 3-pentanone can potentially add to the newly formed this compound (a Michael acceptor), leading to a higher molecular weight byproduct. Controlling the stoichiometry and reaction time can help reduce this.
-
Issue 3: Contamination with Starting Materials
-
Question: My purified product is still contaminated with unreacted benzaldehyde. What is an effective purification method?
-
Answer: Residual benzaldehyde can often be removed with careful purification.
-
Aqueous Bisulfite Wash: A common method for removing aldehydes is to wash the crude organic extract with an aqueous solution of sodium bisulfite.[4] The aldehyde forms a water-soluble adduct that is extracted into the aqueous layer.[4][5] The desired ketone, being more sterically hindered, reacts much more slowly or not at all.[4]
-
Column Chromatography: Flash column chromatography is a highly effective method for separating the product from both starting materials and byproducts.[2][3][6] A solvent system with a gradient of ethyl acetate (B1210297) in hexane (B92381) is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective final purification step to remove small amounts of impurities.[2][3]
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the typical synthetic route for this compound?
-
Answer 1: The most common and effective method is the Claisen-Schmidt condensation.[3][7] This is a base-catalyzed crossed aldol condensation between benzaldehyde (an aromatic aldehyde with no α-hydrogens) and 3-pentanone (an enolizable ketone).[2][7]
-
Question 2: What are the recommended general purification techniques for the crude product?
-
Answer 2: The primary purification methods are column chromatography on silica (B1680970) gel or recrystallization.[2][3] After the reaction, an aqueous workup is performed, followed by extraction with an organic solvent like ethyl acetate or dichloromethane (B109758).[2] The combined organic layers are then washed, dried, and concentrated before final purification.[2]
-
Question 3: How can I monitor the progress of the reaction?
-
Answer 3: The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1][2][3] By spotting the starting materials and the reaction mixture over time, you can observe the consumption of reactants and the appearance of the product spot, which should have a different Rf value.[1]
-
Question 4: What analytical techniques are used to confirm the structure and purity of the final product?
-
Answer 4: A combination of spectroscopic methods is crucial for structural confirmation and purity assessment.[2]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including signals for the ethyl group, vinyl protons, and aromatic protons.[2]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the α,β-unsaturated ketone's C=O stretch and the C=C stretches of the alkene and aromatic ring.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound by identifying the molecular ion peak.[2]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of the final product.[6]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O | [2][8] |
| Molecular Weight | 160.21 g/mol | [2][8] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 55-57 °C | [2] |
| CAS Number | 3152-68-9 | [2][8] |
Table 2: Recommended Purification Parameters
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Notes |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate mixture (e.g., starting with 95:5 and gradually increasing polarity) | Effective for removing both polar and non-polar impurities.[2][6] |
| Recrystallization | N/A | Ethanol/Water or Hexane/Ethyl Acetate | The choice of solvent depends on the nature of the impurities. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures. |
Experimental Protocols
Protocol 1: Synthesis via Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pentanone (1 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% w/v).[2]
-
Addition of Benzaldehyde: Stir the mixture at room temperature and add benzaldehyde (1 equivalent) dropwise to the basic ketone solution.[2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of starting materials by TLC.[2][3]
-
Workup: Once the reaction is complete, pour the mixture into cold water and neutralize it with a dilute acid, such as hydrochloric acid.[2]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[2][3]
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[2][3]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2][3]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the powder onto the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.[9]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Decision tree for troubleshooting synthesis problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. This compound | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
Stability and storage conditions for 1-Phenyl-1-penten-3-one
Technical Support Center: 1-Phenyl-1-penten-3-one
This technical support guide provides detailed information on the stability and storage of this compound, along with troubleshooting advice for common issues encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity and purity of this compound, it is recommended to store it in a cool, dark, and dry environment. For maximum stability, especially for long-term storage, temperatures at or below 4°C are advisable. For extended periods, storage at -20°C to -80°C can further minimize degradation.[1] The compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
Q2: What type of container is recommended for storing this compound?
A2: this compound should be stored in a tightly sealed, amber glass vial or bottle. The amber color provides protection from light, which can cause photodegradation, while a tight seal prevents exposure to moisture and atmospheric oxygen.[1]
Q3: Can I store this compound in a solution?
A3: Yes, storing this compound dissolved in a suitable organic solvent can enhance its stability by inhibiting degradation pathways, particularly oxidation.[1] However, it is crucial to verify the compound's stability in the chosen solvent for your specific application and intended storage duration.
Q4: I have observed a change in the color and/or odor of my this compound sample. What is the likely cause?
A4: A noticeable change in the physical appearance of your sample, such as yellowing or the development of a sharp, unpleasant odor, is often an indication of degradation.[1] These changes are likely due to oxidation or photodegradation, which can lead to the formation of impurities.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in research and development.
Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis
-
Potential Cause: The presence of unexpected peaks in your analytical chromatogram is a strong indicator of sample degradation. As an α,β-unsaturated ketone, this compound is susceptible to degradation under improper storage conditions.
-
Recommended Action:
-
Review Storage Conditions: Immediately verify that the compound is being stored at the recommended temperature, protected from light, and under an inert atmosphere.[1]
-
Perform Purity Analysis: Re-analyze the sample using a validated analytical method, such as HPLC, to confirm the presence of impurities and quantify the extent of degradation.
-
Consider a Fresh Sample: If significant degradation is confirmed, it is advisable to use a fresh, uncompromised sample for your experiments to ensure data accuracy and reproducibility.
-
Issue 2: Inconsistent Experimental Results
-
Potential Cause: Variability in experimental outcomes can often be traced back to the instability of reagents. If this compound has degraded, the presence of impurities can interfere with the reaction or biological assay being studied.
-
Recommended Action:
-
Assess Sample Integrity: Check for any visual signs of degradation, such as a change in color.
-
Conduct a Forced Degradation Study: To understand the stability of the compound under your specific experimental conditions, consider performing a forced degradation study (see Experimental Protocols section).
-
Implement Strict Storage Protocols: Ensure that all laboratory personnel are aware of and adhere to the recommended storage and handling procedures for this compound.
-
Data Presentation
Table 1: Summary of Storage Conditions and Stability Profile for this compound
| Parameter | Recommendation/Information | Potential Degradation Products |
| Storage Temperature | Short-term (weeks): ≤ 4°CLong-term (months/years): -20°C to -80°C[1] | Benzaldehyde, Benzoic Acid, Phenylacetylcarbinol (inferred from related compounds)[1] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon)[1] | Oxidation products |
| Light Exposure | Protect from light; store in amber vials/bottles[1] | Photodegradation products (e.g., Norrish Type I/II reaction products)[1] |
| Container | Tightly sealed amber glass vials or bottles[1] | N/A |
| Form | Neat (pure solid/liquid) or in a suitable organic solvent[1] | Oxidation products (if stored neat and exposed to air)[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol provides a framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze by a suitable analytical method like HPLC to assess for degradation.[1]
2. Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.
-
Keep the mixture at room temperature and protected from light.
-
Analyze samples by HPLC at various time intervals (e.g., 2, 8, 24 hours).[1]
3. Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
At specified time points, remove a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.[1]
4. Photodegradation:
-
Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source that provides both UV and visible light, following ICH Q1B guidelines.[1]
-
Analyze the sample by HPLC at various time points to determine the extent of photodegradation.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues with this compound.
References
Validation & Comparative
A Comparative Guide to Catalysts for Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, is pivotal in the production of α,β-unsaturated ketones, commonly known as chalcones. These compounds are significant precursors for a variety of biologically active molecules, including flavonoids and isoflavonoids. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, presenting their performance based on experimental data to aid researchers in catalyst selection.
The Claisen-Schmidt reaction involves the condensation of an aldehyde or ketone bearing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1] The choice of catalyst influences reaction rates, yields, and selectivity, with a growing emphasis on environmentally benign and reusable options.[2][3] Catalysts for this reaction can be broadly categorized into homogeneous, heterogeneous, and, to a lesser extent, biocatalysts.
Homogeneous Catalysts
Traditional Claisen-Schmidt condensations are often carried out using strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in a homogenous phase.[4] While effective, these catalysts present challenges in product purification and catalyst recovery, contributing to waste generation.[5]
Heterogeneous Catalysts
To address the limitations of homogeneous catalysts, a wide array of solid catalysts have been developed. These are easily separable from the reaction mixture, allowing for recycling and reuse, which aligns with the principles of green chemistry.[5][6] Notable examples include:
-
Layered Double Hydroxides (LDHs)/Hydrotalcites: These materials are among the most common solid base catalysts.[2][7] Their catalytic activity can be tuned by varying the metal cations in their structure. Calcined hydrotalcites, which form mixed metal oxides, have shown high efficiency.[8][9] For instance, a calcined Mg-Al hydrotalcite derived from chloride precursors demonstrated 92% conversion in the condensation of vanillin (B372448) with acetone.[7]
-
Metal Oxides: Nanocrystalline metal oxides serve as readily recyclable heterogeneous acid and base catalysts, and can facilitate solvent-free reactions.[5] The surface properties and, consequently, the catalytic activity and selectivity of these oxides can be controlled by the preparation method.[5]
-
Metal-Organic Frameworks (MOFs): MOFs have emerged as effective catalysts due to their high surface area, tunable porosity, and the presence of catalytically active metal sites.[10] Various MOFs based on metals like Cu, Fe, and Al have been successfully employed as reusable heterogeneous catalysts for the Claisen-Schmidt condensation.[10]
-
Supported Catalysts: Active catalytic species can be immobilized on solid supports like silica (B1680970) (SiO2) and alumina (B75360) (Al2O3). For example, H5PMo10V2O40 supported on SiO2 has been used as a reusable heterogeneous catalyst in solvent-free conditions, demonstrating excellent reusability.[3] Similarly, AlSBA-15 has shown excellent catalytic performance in chalcone (B49325) synthesis.[7]
-
Natural Phosphates: Modified natural phosphates, such as potassium-impregnated (K-NP) and zinc-impregnated (Zn-NP) versions, have proven to be effective catalysts, especially when using water as a green solvent.[6]
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts for the Claisen-Schmidt condensation based on reported experimental data.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield/Conversion (%) | Reference |
| NaOH (20 mol%) | Cyclohexanone, Benzaldehyde | Solvent-free (grinding) | Room Temperature | 5 min | 98% (Yield) | [11][12] |
| KOH (20 mol%) | Cyclohexanone, Benzaldehyde | Solvent-free (grinding) | Room Temperature | 5 min | 85% (Yield) | [11] |
| Calcined Hydrotalcite (from chlorides) | Vanillin, Acetone | Not specified | Not specified | 120 min | 92% (Conversion) | [7] |
| Calcined Hydrotalcite (co-precipitation) | Vanillin, Acetone | Not specified | Not specified | 120 min | 90% (Conversion) | [7] |
| cLDH-CO32−/OH−-CP | Benzaldehyde, Cyclohexanone | Solvent-free | 120 | 2 h | 93% (Conversion) | [8][9] |
| AlSBA-15 (41) | 1-Tetralone, Aldehyde | Not specified | Not specified | 120 min | 91% (Yield) | [7] |
| Natural Phosphate (NPc) | Not specified | Water | Not specified | Not specified | 74% (Yield) | [6] |
| Zinc-Impregnated Natural Phosphate (Zn-NP) | Not specified | Water | Not specified | Not specified | 96% (Yield) | [6] |
| Potassium-Impregnated Natural Phosphate (K-NP) | Not specified | Water | Not specified | Not specified | 98% (Yield) | [6] |
| HAlMSN | Benzaldehyde, Acetophenone | Dichloromethane | 50 | 30 min | 97% (Conversion) | [13] |
| Fe(BTC) (MOF) | Acetophenone, Benzaldehyde | Toluene | 150 | 24 h | High Conversion | [10] |
| H5PMo10V2O40/SiO2 | Aldehydes, Ketones | Solvent-free | Not specified | Not specified | Excellent | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for both traditional solvent-based and modern solvent-free Claisen-Schmidt condensations.
Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation
This protocol outlines a standard procedure using a homogeneous base catalyst in an ethanol (B145695) solvent.[14]
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 equivalent) and the aromatic aldehyde (1.0-1.2 equivalents) in an appropriate volume of ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath with continuous stirring. Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 2.5 M).
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water or dilute acid to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.
Protocol 2: Solvent-Free Claisen-Schmidt Condensation by Grinding
This protocol describes an environmentally friendly, solvent-free approach using a solid base catalyst and mechanical grinding.[12][14]
-
Reactant Grinding: In a mortar, combine the ketone (e.g., 1.0 equivalent) and the aldehyde (e.g., 1.0 equivalent). Vigorously grind the two solids together with a pestle until they form an oil or a homogeneous mixture.
-
Catalyst Addition: Add a catalytic amount of finely ground solid sodium hydroxide (e.g., 20 mol%) to the mixture.
-
Reaction: Continue to grind the mixture. The reaction is often rapid, and the product may solidify within minutes.
-
Work-up: Add approximately 2 mL of 10% aqueous HCl to the solid to neutralize the catalyst and aid in dislodging the product from the mortar.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from an ethanol/water mixture.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for a comparative study of catalysts in the Claisen-Schmidt condensation.
Caption: General workflow for a comparative study of catalysts in Claisen-Schmidt condensation.
References
- 1. byjus.com [byjus.com]
- 2. scilit.com [scilit.com]
- 3. scispace.com [scispace.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1-Phenyl-1-penten-3-one
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a critical endeavor. 1-Phenyl-1-penten-3-one, an α,β-unsaturated ketone, serves as a valuable building block in the synthesis of various pharmaceutical compounds and organic materials. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule: the Claisen-Schmidt Condensation, the Wittig Reaction, and the Oxidation of 1-phenyl-1-penten-3-ol. The performance of each method is evaluated based on reaction yield, time, and conditions, supported by detailed experimental protocols.
Comparison of Synthetic Routes
The selection of an optimal synthetic pathway depends on various factors, including the availability of starting materials, desired product purity, and scalability. The following table summarizes the key quantitative data for the three discussed synthetic routes to this compound.
| Parameter | Route 1: Claisen-Schmidt Condensation | Route 2: Wittig Reaction | Route 3: Oxidation of 1-phenyl-1-penten-3-ol |
| Starting Materials | Benzaldehyde (B42025), 2-Pentanone | Benzaldehyde, (1-Oxo-2-butyl)triphenylphosphorane | Cinnamaldehyde (B126680), Ethylmagnesium bromide (for precursor synthesis); 1-phenyl-1-penten-3-ol, Pyridinium (B92312) chlorochromate (PCC) |
| Key Reagents/Catalysts | Sodium hydroxide (B78521), Ethanol | n-Butyllithium, THF | Diethyl ether, Pyridinium chlorochromate, Dichloromethane (B109758) |
| Reaction Time | 24 - 48 hours | ~14 hours | ~4 hours (total for two steps) |
| Reaction Temperature | Room temperature | 0 °C to Room temperature | 0 °C to Room temperature |
| Yield | Quantitative conversion reported | Moderate to good (specific data not available) | High (e.g., ~90% for oxidation step)[1] |
| Advantages | Readily available and inexpensive starting materials, one-pot reaction. | High stereoselectivity for the E-isomer. | Mild oxidation conditions, high yield for the oxidation step. |
| Disadvantages | Long reaction time, potential for side reactions. | Preparation of the Wittig reagent is required, use of strong base. | Two-step process, use of a toxic chromium-based reagent (PCC). |
Synthetic Pathways and Experimental Protocols
Route 1: Claisen-Schmidt Condensation
This classical method involves the base-catalyzed condensation of an aldehyde with a ketone. In this case, benzaldehyde reacts with 2-pentanone in the presence of a base like sodium hydroxide to yield this compound.[2][3]
Caption: Claisen-Schmidt condensation pathway.
Experimental Protocol:
-
In a reaction vessel, dissolve 2.5 mmol of 2-pentanone and 2.0 mmol of benzaldehyde in a suitable solvent like ethanol.
-
Add 10 mL of a 2N aqueous solution of sodium hydroxide to the mixture.
-
Stir the reaction mixture at room temperature for 24 to 48 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, perform a liquid-liquid extraction with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Route 2: Wittig Reaction
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds. In this proposed route, benzaldehyde reacts with a phosphorus ylide, (1-oxo-2-butyl)triphenylphosphorane, to form this compound. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt and a strong base.[4][5][6]
Caption: Wittig reaction pathway.
Experimental Protocol:
-
Suspend the (1-oxo-2-butyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of n-butyllithium in hexanes dropwise to generate the ylide.
-
To the resulting ylide solution, add benzaldehyde dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After removal of the solvent, purify the crude product by column chromatography to isolate this compound.
Route 3: Oxidation of 1-phenyl-1-penten-3-ol
This two-step approach first involves the synthesis of the allylic alcohol precursor, 1-phenyl-1-penten-3-ol, followed by its oxidation to the target enone. The precursor can be synthesized via the Grignard reaction of cinnamaldehyde with ethylmagnesium bromide. Subsequent oxidation using a mild oxidizing agent like pyridinium chlorochromate (PCC) yields this compound.[7] Other suitable oxidizing agents include those used in Swern or Dess-Martin oxidations.[8][9][10][11][12][13]
Caption: Two-step oxidation pathway.
Experimental Protocol:
Step 1: Synthesis of 1-phenyl-1-penten-3-ol
-
Prepare a solution of ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous diethyl ether.
-
Cool the Grignard reagent to 0 °C and add a solution of cinnamaldehyde in anhydrous diethyl ether dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-phenyl-1-penten-3-ol, which can be purified by column chromatography.
Step 2: Oxidation to this compound
-
Dissolve the purified 1-phenyl-1-penten-3-ol in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.[7]
-
Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium byproducts.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
References
- 1. cssp.chemspider.com [cssp.chemspider.com]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Validating the Structure of 1-Phenyl-1-penten-3-one: A Spectroscopic Comparison
A comprehensive analysis of 1-Phenyl-1-penten-3-one using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms its molecular structure. This guide provides a detailed comparison of the expected and observed spectral data, alongside experimental protocols, offering researchers a benchmark for the validation of this α,β-unsaturated ketone.
Introduction
This compound (also known as ethyl styryl ketone) is an organic compound with the chemical formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1][2] As an α,β-unsaturated ketone, its structure features a phenyl group conjugated with an enone functional group. The precise elucidation of this structure is critical for its application in various research and development contexts. This guide details the validation of its structure through the complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Structural Elucidation Workflow
The logical workflow for the structural validation of this compound involves a multi-step process, from sample preparation to the final confirmation of the structure through the integrated analysis of spectroscopic data.
Caption: Logical workflow for the structural validation of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same instrument, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used to encompass the chemical shifts of all carbon nuclei, including the carbonyl carbon.
Mass Spectrometry (MS)
For mass spectral analysis, a dilute solution of the compound in a volatile solvent like methanol (B129727) or acetonitrile (B52724) is prepared.
-
Electron Ionization (EI-MS): The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.
Data Presentation and Comparison
The structural validation of this compound is achieved by comparing the experimentally obtained spectral data with expected values based on its known structure.
¹H NMR Spectral Data
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
| Phenyl (C₆H₅) | 7.2 - 7.6 | Multiplet | 5H |
| Vinylic (C=CH-Ph) | 7.0 - 7.5 | Doublet | 1H |
| Vinylic (CO-CH=) | 6.5 - 7.0 | Doublet | 1H |
| Methylene (-CH₂-CH₃) | 2.6 - 2.9 | Quartet | 2H |
| Methyl (-CH₂-CH₃) | 1.0 - 1.3 | Triplet | 3H |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 195 - 210 |
| Vinylic (C=CH-Ph) | 140 - 150 |
| Phenyl (C-ipso) | 130 - 140 |
| Phenyl (C-ortho, C-meta, C-para) | 125 - 135 |
| Vinylic (CO-CH=) | 120 - 130 |
| Methylene (-CH₂-CH₃) | 30 - 40 |
| Methyl (-CH₂-CH₃) | 5 - 15 |
Mass Spectrometry (MS) Data
The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.
| m/z | Assignment | Relative Intensity |
| 160 | [M]⁺ (Molecular Ion) | Moderate |
| 131 | [M - C₂H₅]⁺ | High |
| 103 | [C₆H₅-C≡CH]⁺ | High |
| 77 | [C₆H₅]⁺ | Moderate |
| 57 | [C₂H₅CO]⁺ | High (Base Peak) |
| 29 | [C₂H₅]⁺ | Moderate |
Data is based on the electron ionization mass spectrum available from the NIST WebBook.[3] The fragmentation pattern is consistent with the structure of an ethyl styryl ketone. The base peak at m/z 57 corresponds to the stable acylium ion formed by the loss of the styryl radical. The peak at m/z 131 results from the loss of the ethyl group.
Comparison with Alternative Analytical Techniques
While NMR and MS are powerful tools for structural elucidation, other techniques can provide complementary information.
-
Infrared (IR) Spectroscopy: This technique is particularly useful for identifying functional groups. For this compound, a strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretch of the conjugated ketone. Another characteristic absorption for the C=C double bond would appear around 1600-1625 cm⁻¹. The NIST WebBook shows an IR spectrum for this compound with a prominent peak in the carbonyl region.[3]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system in this compound (the phenyl group, the double bond, and the carbonyl group) is expected to give rise to strong UV absorption. This can be used to confirm the presence of the conjugated π-system.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and definitive validation of the structure of this compound. The observed spectral data from these techniques are in excellent agreement with the expected values for the proposed structure. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and similar α,β-unsaturated ketones.
References
A Comparative Analysis of the Biological Activity of 1-Phenyl-1-penten-3-one and Other Chalcones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1-Phenyl-1-penten-3-one with other representative chalcones. The information is compiled from various studies to offer insights into their potential as therapeutic agents. While direct comparative studies are limited, this guide summarizes available data on their anticancer, antimicrobial, and antioxidant properties.
Introduction to Chalcones
Chalcones are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] They are precursors to flavonoids and are abundant in edible plants.[2] Chalcones and their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] The biological activity of chalcones can be significantly influenced by the nature and position of substituents on their aromatic rings.
Data Presentation
The following tables summarize the quantitative biological activity data for this compound and other selected chalcones. It is important to note that the data has been collected from different studies, and therefore, experimental conditions may vary. Direct comparison of absolute values should be made with caution.
Table 1: Anticancer Activity of Chalcones (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Licochalcone A | B-16 (Mouse Melanoma) | 25.89 | [5] |
| trans-chalcone | B-16 (Mouse Melanoma) | 45.42 | [5] |
| Thiazole Derivative (Cpd 173) | A549 (Lung Cancer) | 1.39 | [5] |
| Thiazole Derivative (Cpd 173) | HepG2 (Liver Cancer) | 1.56 | [5] |
| Thiazole Derivative (Cpd 173) | MCF-7 (Breast Cancer) | 1.97 | [5] |
| Chalcone-Coumarin Hybrid (40) | HEPG2 (Liver Cancer) | 0.65 - 2.02 | [3] |
| Chalcone-Coumarin Hybrid (40) | K562 (Leukemia) | 0.65 - 2.02 | [3] |
| Brominated Chalcone (B49325) (15) | Gastric Cancer Cells | 3.57 - 5.61 | [3] |
| Chalcone 12 | MCF-7 (Breast Cancer) | 4.19 ± 1.04 | [6] |
| Chalcone 13 | MCF-7 (Breast Cancer) | 3.30 ± 0.92 | [6] |
Table 2: Antimicrobial Activity of Chalcones (MIC in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-Phenyl-3-(phenylamino) propan-1-one | Escherichia coli | Moderate Inhibition | [7] |
| 1-Phenyl-3-(phenylamino) propan-1-one | Staphylococcus aureus | Moderate Inhibition | [7] |
| 1-Phenyl-3-(phenylamino) propan-1-one | Bacillus subtilis | Moderate Inhibition | [7] |
| 1-Phenyl-3-(phenylamino) propan-1-one | Pseudomonas aeruginosa | Moderate Inhibition | [7] |
| 1-Phenyl-3-(phenylamino) propan-1-one | Candida albicans | Moderate Inhibition | [7] |
| Plicatin B | Streptococcus mutans | 31.2 | [8] |
| Plicatin B | Streptococcus mitis | 31.2 | [8] |
| Plicatin B | Streptococcus sanguinis | 31.2 | [8] |
| Indole-modified pyrazolopyridine (4a) | Escherichia coli | 1.0 (mg/mL) | [9] |
| Indole-modified pyrazolopyridine (4a) | Staphylococcus aureus | 1.0 (mg/mL) | [9] |
| Indole-modified pyrazolopyridine (4c) | Escherichia coli | 1.0 (mg/mL) | [9] |
| Indole-modified pyrazolopyridine (4c) | Staphylococcus aureus | 1.0 (mg/mL) | [9] |
Table 3: Antioxidant Activity of Chalcones (IC50 in µM)
| Compound | Assay | IC50 (µM) | Reference |
| 1-Phenyl-3-(phenylamino) propan-1-one | DPPH | Significant Activity | [7] |
| JVF3 (Flavonol) | DPPH | 61.4 | [10] |
| JVC3 (Chalcone) | ABTS | 53.76 | [10] |
| JVC4 (Chalcone) | ABTS | 50.34 | [10] |
| JVC2 (Chalcone) | Lipid Peroxidation | 33.64 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The chalcone derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to evaluate the free radical scavenging activity of a compound.
-
DPPH Solution Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the chalcone derivatives are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Mandatory Visualization
Signaling Pathway: General Chalcone-Induced Intrinsic Apoptosis
Many chalcone derivatives exert their anticancer effects by inducing apoptosis, often through the intrinsic or mitochondrial pathway.[11][12] This pathway is initiated by cellular stress and leads to a cascade of events culminating in programmed cell death.
Caption: General signaling pathway of chalcone-induced intrinsic apoptosis in cancer cells.
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram illustrates the key steps involved in assessing the cytotoxic effects of chalcone derivatives using the MTT assay.
Caption: A typical workflow for determining the cytotoxicity of chalcones using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
Analytical techniques for the characterization of chalcone isomers
A Comprehensive Guide to Analytical Techniques for the Characterization of Chalcone (B49325) Isomers
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological efficacy and physicochemical properties of chalcones are significantly influenced by their geometric isomerism, specifically the E (trans) and Z (cis) configurations around the α,β-carbon-carbon double bond. Therefore, the accurate characterization and differentiation of these isomers are paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the key analytical techniques employed for the characterization of chalcone isomers, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an analytical technique for chalcone isomer characterization depends on the specific analytical goal, such as separation, quantification, or structural elucidation. High-Performance Liquid Chromatography (HPLC) is a primary tool for separation and quantification, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for definitive structural identification.
Table 1: Performance Comparison of Chromatographic Methods for Chalcone Isomer Separation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning of isomers between a stationary phase and a mobile phase, primarily driven by polarity differences.[1] | Separation based on the volatility and interaction of the analytes with a stationary phase in a gaseous mobile phase. | Separation based on the differential migration of isomers on a solid stationary phase under the influence of a liquid mobile phase. |
| Primary Use | Quantification, purity assessment, and preparative separation of E/Z and positional isomers.[2] | Analysis of volatile or derivatized chalcones. | Qualitative analysis, reaction monitoring, and preliminary screening.[2] |
| Resolution of Isomers | Excellent for geometric (E/Z) isomers. Baseline separation is often achievable with optimized methods.[1][3] | Can be used for volatile derivatives, but may require derivatization to improve volatility and thermal stability.[2] | Moderate resolution, generally used for initial assessment of isomer presence. |
| Limit of Detection (LOD) | Typically in the low ng/mL to µg/mL range, depending on the detector (e.g., UV, MS).[2] | Can achieve low detection limits, often in the pg range with sensitive detectors like FID or MS. | Generally higher LOD compared to HPLC and GC, in the µg range. |
| Notes | Reversed-phase (RP) HPLC is the most common mode, where the more polar Z-isomer elutes before the less polar E-isomer. In normal-phase (NP) HPLC, the elution order is reversed.[1] | Chalcones may require derivatization to increase their volatility for GC analysis. | A simple and cost-effective technique for rapid analysis. |
Table 2: Performance Comparison of Spectroscopic Methods for Chalcone Isomer Identification
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | UV-Vis Spectroscopy |
| Principle | Differentiation based on the distinct magnetic environments of atomic nuclei within the isomeric structures.[4] | Differentiation based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation patterns.[5][6] | Differentiation based on the electronic transitions within the molecule, leading to characteristic absorption spectra.[7][8] |
| Primary Use | Unambiguous structural elucidation and differentiation of E/Z isomers.[4] | Molecular weight determination and structural characterization through fragmentation analysis.[5][6] | Monitoring isomerization reactions and preliminary characterization.[9][10] |
| Key Differentiating Feature | The coupling constant (J) between the vinylic protons (H-α and H-β) is the most definitive parameter. For E-isomers, J is typically 15-16 Hz, while for Z-isomers, it is 11-13 Hz.[9][11] | Isomers can produce different fragment ions upon collision-induced dissociation (CID). Metal complexation can enhance these differences.[5][6] | E and Z isomers often exhibit different molar extinction coefficients and may have slightly different λmax values.[7] |
| Notes | ¹H NMR is the most direct method. ¹³C NMR and 2D NMR techniques (COSY, HMBC) provide further structural confirmation.[4][12] | Electrospray ionization (ESI) is a common ionization technique. Tandem MS (MS/MS) is crucial for isomer differentiation.[5][6] | Often used in conjunction with HPLC (HPLC-UV/PDA) for quantification.[3] |
Experimental Protocols
Detailed methodologies are essential for the successful characterization of chalcone isomers. The following protocols provide a foundation for implementing these techniques in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) for Separation of E and Z Isomers
This protocol outlines a general reversed-phase HPLC method for the separation of chalcone isomers.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient could be starting from 40% acetonitrile and increasing to 80% over 20 minutes.[1][13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the specific chalcone, typically in the range of 300-380 nm.[8]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Prepare a stock solution of the chalcone sample in a suitable solvent like methanol (B129727) or acetonitrile.
-
To generate a mixture of E and Z isomers for method development, the solution of the predominantly E isomer can be exposed to UV light (e.g., 365 nm) or even daylight.[1][3]
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
Data Analysis:
-
The Z-isomer, being more polar, will typically have a shorter retention time than the more stable and less polar E-isomer in reversed-phase HPLC.[1]
-
Quantification can be performed by integrating the peak areas of the respective isomers.
¹H NMR Spectroscopy for Isomer Identification
This protocol describes the use of ¹H NMR to definitively distinguish between E and Z chalcone isomers.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).[12]
Sample Preparation:
-
Dissolve 5-10 mg of the chalcone sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
Spectrometer Setup:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize spectral parameters such as spectral width, number of scans, and relaxation delay for the specific sample.
Data Analysis:
-
Identify the signals corresponding to the vinylic protons (H-α and H-β). These typically appear as doublets in the region of 6.5-8.5 ppm.[11]
-
Measure the coupling constant (J) between these two protons.
Mass Spectrometry (MS) for Isomer Differentiation
This protocol provides a general approach for using tandem mass spectrometry to differentiate chalcone isomers.
Instrumentation:
-
Mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS (MS/MS) capabilities.[5][6]
Method:
-
Introduce the chalcone sample solution into the ESI source via direct infusion or coupled with an HPLC system.
-
Acquire full scan mass spectra in both positive and negative ion modes to identify the molecular ion ([M+H]⁺, [M-H]⁻, or metal adducts).
-
Perform MS/MS experiments by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID).[5][6]
-
Acquire the product ion spectra.
Data Analysis:
-
Compare the fragmentation patterns of the different isomers. Positional isomers and geometric isomers can yield unique fragment ions or different relative abundances of common fragments, allowing for their differentiation.[5][6]
-
The use of metal complexation (e.g., with Co(II)) prior to MS analysis can sometimes enhance the differences in the fragmentation patterns of isomers.[5][6]
Visualizations
The following diagrams illustrate the workflow for chalcone isomer characterization and the process of photoisomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. basjsci.edu.iq [basjsci.edu.iq]
- 13. ptfarm.pl [ptfarm.pl]
HPLC vs. GC-MS for the analysis of 1-Phenyl-1-penten-3-one purity
An Objective Comparison of HPLC and GC-MS for the Purity Analysis of 1-Phenyl-1-penten-3-one
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This compound, an α,β-unsaturated ketone, serves as a valuable intermediate in various synthetic processes.[1] Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final product. This guide provides an objective, data-driven comparison of two primary analytical techniques for assessing its purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Fundamental Principles of Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a separation technique that relies on the differential partitioning of sample components between a liquid mobile phase and a solid stationary phase packed within a column.[2] For a compound like this compound, which contains a phenyl group, a chromophore that absorbs ultraviolet (UV) light, HPLC coupled with a UV detector is a robust method for quantification.[3] The separation is based on the polarity of the molecules.[4] Purity is typically determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique ideal for volatile and thermally stable compounds.[6] The sample is first vaporized and separated in a gas chromatograph based on its boiling point and interactions with the column's stationary phase.[7] The separated components then enter a mass spectrometer, where they are ionized and fragmented.[8] This process generates a unique mass spectrum for each component, which acts as a chemical fingerprint, allowing for highly confident identification and quantification.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible purity analysis. The following protocols are representative for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method suitable for quantifying the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[10]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.[2][5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[12]
-
Injection Volume: 10-20 µL.[11]
-
Detection: UV detection at 254 nm.[5]
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of known concentrations to establish linearity.[4]
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of the volatile and thermally stable this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]
-
Sample Preparation:
-
Prepare a solution of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.[5]
-
Transfer the solution to a 1.5 mL glass autosampler vial.[13]
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
Data Presentation: Performance Comparison
The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as sensitivity, accuracy, and the need for structural confirmation.
| Parameter | HPLC with UV Detection | GC-MS | Principle |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection.[5] | |
| Analyte Requirements | Soluble in mobile phase. | Volatile and thermally stable. | |
| Linearity (R²) | > 0.999[5][10] | > 0.998[5] | |
| Accuracy (% Recovery) | 98.0 - 102.0%[5] | 97.0 - 103.0%[5] | |
| Precision (% RSD) | < 2.0%[5] | < 3.0%[5] | |
| Limit of Detection (LOD) | ~0.01 µg/mL[5][10] | ~0.05 ng/mL[5][10] | |
| Impurity Identification | Based on retention time; limited structural information. | Based on mass fragmentation patterns; provides high-confidence structural information.[15] | |
| Instrumentation Cost | Lower[3] | Higher[3] | |
| Expertise Required | Basic to Intermediate[3] | Advanced[3] |
Mandatory Visualizations
Visual workflows and decision logic can clarify the analytical process and selection criteria.
Conclusion and Recommendations
Both HPLC and GC-MS are highly effective techniques for the purity analysis of this compound. The optimal choice depends on the specific analytical goals.
-
HPLC with UV detection is a cost-effective, robust, and reliable method for routine purity assessments and quality control where the potential impurities are known.[3] Its operational simplicity and excellent quantitative performance make it a workhorse in many labs.
-
GC-MS is the superior technique when high sensitivity is required or when the primary goal is to identify unknown impurities.[10] The structural information provided by the mass spectrometer is invaluable for characterizing byproducts, degradants, or contaminants, which is critical during process development and troubleshooting.[15]
For a comprehensive purity analysis, especially in a research or drug development setting, using both techniques can be advantageous. HPLC can provide accurate quantification of the main component, while GC-MS can definitively identify and help quantify trace-level impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. conductscience.com [conductscience.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. memphis.edu [memphis.edu]
- 10. benchchem.com [benchchem.com]
- 11. padproject.nd.edu [padproject.nd.edu]
- 12. static.igem.org [static.igem.org]
- 13. uoguelph.ca [uoguelph.ca]
- 14. 1-Penten-3-one, 1-phenyl- [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Chalcone Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chalcones, a significant class of flavonoids with diverse pharmacological activities, is paramount in drug discovery and development. The selection of a robust and reliable analytical method is a critical step in ensuring data integrity for quality control, pharmacokinetic studies, and efficacy assessments. This guide provides an objective comparison of commonly employed analytical methods for chalcone (B49325) quantification, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.
The primary methods discussed include High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. While HPLC offers superior separation and specificity, UV-Vis spectrophotometry presents a simpler, more accessible alternative for preliminary quantification. The cross-validation of these methods is essential to ensure consistency and reliability of results across different analytical platforms.
Comparative Performance of Analytical Methods
The selection of an analytical technique for chalcone quantification is often dictated by the specific requirements of the analysis, such as the complexity of the sample matrix, the need for isomer separation, and the desired sensitivity. High-Performance Liquid Chromatography (HPLC) is a cornerstone for both separation and quantification, whereas spectroscopic methods like UV-Vis spectrophotometry offer a rapid and straightforward approach for estimating total chalcone content.[1] The following table summarizes the key performance parameters of these methods based on validated studies.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry (Method 1) | UV-Vis Spectrophotometry (Method 2) |
| Principle | Separation based on polarity, UV detection | Colorimetric reaction with SbCl₅ | Direct UV absorbance |
| Linearity (R²) | >0.999 | 0.9994[2][3][4] | 0.999 |
| Concentration Range | Varies by analyte and method | 0.3 - 17.6 µg/mL[2][3] | 1 - 8 µg/mL |
| Limit of Detection (LOD) | ~0.0002 mg/mL[1] | 0.0264 µg/mL[3] | 0.13 µg/mL |
| Limit of Quantification (LOQ) | Varies by analyte and method | 0.0800 µg/mL[3] | 0.39 µg/mL |
| Accuracy (% Recovery) | Typically 98-102% | 98 - 102%[2][5] | 98.24 - 100.23% |
| Precision (% RSD) | <2% | 1.92 - 2.08%[2][5] | 1.53 - 2.91% |
| Primary Use | Quantification, Purity assessment, Isomer separation | Estimation of total chalcone content | Quantification in raw material and formulations |
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process that provides documented evidence that the procedure is suitable for its intended purpose.[6][7] The following diagram illustrates a typical workflow for the validation of an analytical method for chalcone quantification.
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following protocols are based on validated methods for chalcone quantification.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for the separation and quantification of individual chalcones, especially in complex mixtures.[8] Reverse-phase chromatography is commonly used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase.[8]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Stationary Phase: A reversed-phase C18 column is most commonly employed.[9][10]
-
Mobile Phase: A gradient elution is often used to achieve optimal separation. A common mobile phase consists of a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water.[9][11] The gradient may involve increasing the concentration of acetonitrile over time.[9][11]
-
Detection: Chalcones exhibit strong absorbance in the UV region, typically between 280 nm and 390 nm.[8] For many flavonoids, detection at 280 nm is suitable.[9]
-
Sample Preparation:
-
Extraction: For plant materials, extraction with a solvent like methanol (B129727) is a common first step.[10]
-
Dissolution: The crude or purified sample is dissolved in the mobile phase or a suitable solvent.[8]
-
Filtration: The sample solution should be filtered through a 0.45 µm syringe filter before injection to remove particulate matter.[8]
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the chalcone standard.
-
Accuracy: Determined by spike-and-recovery experiments.
-
Precision: Assessed by repeated injections of the same sample (repeatability) and by analyzing the sample on different days or with different analysts (intermediate precision).
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[7]
-
II. UV-Visible Spectrophotometry (Method 1: With SbCl₅)
This method is designed for the estimation of the total chalcone content in a sample and relies on the formation of a colored complex.[2][3][4]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents:
-
trans-chalcone standard
-
Carbon tetrachloride (CCl₄)
-
Antimony pentachloride (SbCl₅) solution (2% in CCl₄)
-
-
Protocol:
-
Standard Preparation: A stock solution of trans-chalcone in CCl₄ (e.g., 100 µg/mL) is prepared.[3][4] From this, a series of standard solutions are made by dilution to cover the desired concentration range (e.g., 0.3 to 17.6 µg/mL).[3][4]
-
Sample Preparation: The sample is dissolved in CCl₄ to an appropriate concentration.
-
Reaction: To a specific volume of the standard or sample solution, a small volume of the 2% SbCl₅ solution is added and mixed.[3][4]
-
Measurement: The absorbance of the resulting solution is measured at the analytical wavelength of 390 nm.[2][3][4][12]
-
-
Validation Parameters:
-
Linearity: A calibration curve is generated by plotting absorbance versus the concentration of the trans-chalcone standards.[3][12]
-
Accuracy: Performed by analyzing samples with known concentrations of chalcone and calculating the percent recovery.[2][12]
-
Precision: Evaluated through inter-day and intra-day analysis of samples.[12]
-
LOD and LOQ: Determined from the calibration curve data.[3][12]
-
III. UV-Visible Spectrophotometry (Method 2: Direct Measurement)
This is a simpler spectrophotometric method for the direct quantification of a specific chalcone in a raw material or formulation, provided there are no interfering substances that absorb at the same wavelength.
-
Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cells.
-
Solvent: Methanol is a common solvent for dissolving the chalcone.
-
Protocol:
-
Standard and Sample Preparation: Accurately weigh and dissolve the trans-chalcone standard and the sample in methanol to achieve a concentration within the linear range (e.g., 1 to 8 µg/mL).
-
Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which for trans-chalcone is around 309 nm. A background correction using the solvent should be performed.
-
-
Validation Parameters:
-
Linearity: Established by preparing a series of standard solutions and plotting their absorbance against concentration. The correlation coefficient (r) should be close to 1.
-
Accuracy: Assessed through recovery studies.
-
Precision: Determined by repeatability and intermediate precision studies, with the relative standard deviation (%RSD) being the key metric.
-
LOD and LOQ: Can be estimated from the calibration curve.
-
Signaling Pathway Context: Chalcones and Apoptosis
To illustrate the biological relevance of accurate chalcone quantification, the following diagram depicts a simplified signaling pathway for apoptosis (programmed cell death) that can be modulated by chalcones. The ability to precisely measure chalcone concentrations is crucial for correlating these concentrations with downstream biological effects in such pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. wjarr.com [wjarr.com]
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. benchchem.com [benchchem.com]
- 11. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Distinguishing Cis and Trans Chalcone Isomers
A comprehensive guide for researchers on the spectroscopic nuances of chalcone (B49325) isomers, detailing experimental protocols and comparative data to aid in their unambiguous identification and characterization.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of organic compounds that serve as precursors in the biosynthesis of flavonoids and exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The geometry around the α,β-carbon-carbon double bond gives rise to cis (Z) and trans (E) isomers. This stereochemistry significantly influences their physicochemical properties and biological efficacy, making the ability to distinguish between these isomers crucial for drug development and medicinal chemistry.[1][2] While the trans isomer is thermodynamically more stable and thus more common, the cis isomer possesses unique spatial and electronic characteristics of significant interest.[2][3]
This guide provides a detailed comparison of the spectroscopic signatures of cis and trans chalcone isomers, focusing on UV-Vis, IR, and NMR spectroscopy. Experimental protocols for isomer synthesis and analysis are also presented to provide a practical framework for researchers.
Spectroscopic Data at a Glance
The unambiguous identification of cis and trans chalcone isomers is readily achieved through a combination of spectroscopic techniques. The key distinguishing features are summarized in the table below.
| Spectroscopic Technique | Parameter | trans-Chalcone | cis-Chalcone | Key Difference |
| UV-Vis Spectroscopy | λmax (Band I) | ~308 nm | ~293 nm | Hypsochromic (blue) shift for the cis isomer due to reduced planarity.[4] |
| λmax (Band II) | ~228 nm | ~250 nm | Bathochromic (red) shift for the cis isomer.[4] | |
| Infrared (IR) Spectroscopy | C=O Stretch (νC=O) | ~1690 cm⁻¹ | Lower frequency than trans | The steric hindrance in the cis isomer can affect the carbonyl stretching frequency.[5] |
| C=C Stretch (νC=C) | ~1600 cm⁻¹ | Similar to trans | ||
| =C-H Bend (out-of-plane) | ~960 cm⁻¹ | ~700 cm⁻¹ | This significant difference is a reliable diagnostic tool.[6] | |
| ¹H NMR Spectroscopy | Vinylic Protons (Hα, Hβ) | δ ~7.4-8.1 ppm | δ ~6.1-7.2 ppm | Vinylic protons in the cis isomer are generally more shielded (appear at a lower ppm). |
| Coupling Constant (Jαβ) | 15-16 Hz | 8-13 Hz | This is the most definitive method for assignment. [7][8][9] | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | δ ~187-197 ppm | Similar to trans | |
| α-Carbon | δ ~116-128 ppm | Shifted relative to trans | The chemical shifts of the α and β carbons are sensitive to the isomeric configuration.[10] | |
| β-Carbon | δ ~137-145 ppm | Shifted relative to trans |
Experimental Protocols
The standard approach to obtaining the cis isomer of a chalcone is through the photoisomerization of the more stable trans isomer, which is typically synthesized via a Claisen-Schmidt condensation.
Synthesis of trans-Chalcone (Claisen-Schmidt Condensation)
This protocol describes a standard base-catalyzed condensation.
Materials:
-
Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (95%)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, beaker, Büchner funnel
Procedure:
-
Prepare a 15 M solution of NaOH in deionized water.
-
In a 100 mL round-bottom flask, dissolve acetophenone (e.g., 5.0 mmol) in 20 mL of 95% ethanol and cool the solution in an ice bath.
-
While stirring, add the benzaldehyde (5.0 mmol) followed by the dropwise addition of the NaOH solution.
-
Allow the reaction to stir at room temperature for several hours, during which the trans-chalcone will precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold ethanol and then with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure trans-chalcone.
trans to cis Isomerization and Monitoring
The conversion of the trans to the cis isomer is achieved by irradiating a solution of the trans-chalcone with UV light.[7]
Materials:
-
trans-chalcone
-
Spectroscopic grade solvent (e.g., chloroform, acetonitrile)
-
UV lamp (e.g., mercury lamp with filters for 254 nm or 365 nm)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
NMR spectrometer
Procedure:
-
Prepare a dilute solution of the trans-chalcone in the chosen solvent (e.g., 10⁻⁵ M for UV-Vis).
-
Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiate the solution in a quartz cuvette with the UV lamp. The light intensity should be measured using a ferrioxalate (B100866) actinometer.[7][11]
-
At regular time intervals, stop the irradiation and record the UV-Vis spectrum to monitor the change in absorbance at the λmax of the trans and cis isomers.
-
For NMR analysis, prepare a more concentrated solution in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum of the initial trans isomer.
-
Irradiate the NMR tube with the UV lamp and acquire ¹H NMR spectra at different time points to observe the appearance of signals corresponding to the cis isomer, specifically the doublet with a coupling constant of around 11-13 Hz.[7][8]
Visualizing the Experimental Workflow and Isomer Differentiation
The following diagrams illustrate the synthesis and isomerization process, as well as the logical flow for distinguishing between the isomers based on spectroscopic data.
Caption: Workflow for the synthesis of trans-chalcone and its photoisomerization to cis-chalcone.
Caption: Logic diagram for distinguishing chalcone isomers using spectroscopic data.
The Impact of Isomerism on Biological Activity
The distinct three-dimensional structures of cis and trans chalcone isomers can lead to different biological activities. The shape of a molecule is often critical for its interaction with biological targets such as enzymes and receptors. Therefore, one isomer may exhibit potent activity while the other is significantly less active or even inactive. This underscores the importance of isolating and characterizing specific isomers in drug discovery and development.
Caption: Differential biological activity of cis and trans isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uwlax.edu [uwlax.edu]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Chalcone Purification: Recrystallization vs. Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that serve as vital precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their characteristic α,β-unsaturated ketone structure is a scaffold for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them a focal point in drug discovery.[1][2] Following synthesis, typically via methods like the Claisen-Schmidt condensation, the resulting crude product contains impurities such as unreacted starting materials and byproducts.[1][3][4] Therefore, effective purification is a critical step to obtaining high-purity chalcones for accurate characterization and biological evaluation.
This guide provides an objective comparison of the two most common methods for chalcone (B49325) purification: recrystallization and column chromatography. We will delve into their principles, efficacy, and practical applications, supported by experimental data and detailed protocols.
Principles of Purification
Recrystallization is a technique that leverages the differences in solubility between the chalcone and impurities in a given solvent at varying temperatures. An ideal solvent will dissolve the crude product at an elevated temperature but will be a poor solvent for the chalcone at lower temperatures.[1] As the saturated hot solution cools, the chalcone's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[1]
Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent).[5] Less polar compounds, like many chalcones, travel faster down the column with a non-polar eluent, while more polar impurities are retained by the polar stationary phase, allowing for their separation.[3]
Efficacy and Performance: A Comparative Analysis
The choice between recrystallization and column chromatography depends on several factors, including the nature of the impurities, the physical state of the crude product, and the desired final purity and yield.
| Parameter | Recrystallization | Column Chromatography | References |
| Typical Yield | Can be lower due to loss of product in the mother liquor. Reported yields for different synthesis and recrystallization procedures range from 9.2% to over 65%. | Generally offers higher recovery of the product. | [1] |
| Purity | Can achieve very high purity, especially with multiple recrystallizations. | Effective for separating complex mixtures and isomers. Purity is dependent on the separation achieved on the column. | [2] |
| Scalability | More easily scalable for larger quantities of product. | Can be cumbersome and costly for large-scale purification. | |
| Time Efficiency | Can be time-consuming due to slow crystallization and drying steps. | Can be faster for smaller scales, providing the purified product in a few hours. | |
| Cost-Effectiveness | Generally less expensive, requiring only solvents and basic glassware. | More expensive due to the cost of the stationary phase (e.g., silica gel) and larger volumes of solvents. | |
| Applicability | Best for crystalline solid crude products. Ineffective for oils or amorphous solids. | Suitable for both solid and oily crude products. | [4] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the synthesis and subsequent purification of chalcones by both recrystallization and column chromatography.
Caption: General workflow from synthesis to purified chalcone.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Below are generalized protocols for the purification of chalcones using recrystallization and column chromatography.
Protocol 1: Purification by Recrystallization
This method is highly effective for purifying solid crude chalcone products.[1]
Materials:
-
Crude chalcone
-
Recrystallization solvent (e.g., 95% ethanol)[6]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product. The ideal solvent should dissolve the chalcone when hot but not at room temperature.[1][4] Ethanol is a commonly used solvent for chalcone recrystallization.[6]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate with stirring until the chalcone is completely dissolved.[1][4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals, for example, in a desiccator or a low-temperature oven.
Protocol 2: Purification by Column Chromatography
This method is particularly useful for purifying oily chalcone products or for separating mixtures of closely related compounds.[4]
Materials:
-
Crude chalcone
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)[5]
-
Chromatography column
-
Cotton or glass wool
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine the optimal eluent system by performing thin-layer chromatography (TLC) of the crude product. A common eluent system for chalcones is a mixture of hexane and ethyl acetate.[4] The ratio is adjusted to achieve good separation of the chalcone from impurities (a typical Rf value for the chalcone is around 0.3-0.4).
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent (wet packing method).[5]
-
Sample Loading: Dissolve the crude chalcone in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[4]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC.
-
Fraction Collection: Collect the fractions containing the pure chalcone, as identified by TLC analysis.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[7]
Purity Assessment
The purity of the final chalcone product should be assessed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot for the purified product indicates a high degree of purity.
-
Melting Point: A sharp melting point range close to the literature value is indicative of a pure compound.[6]
-
Spectroscopic Methods (NMR, IR, MS): These techniques are used to confirm the chemical structure and identify any remaining impurities.[4][6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[3][8]
Conclusion
Both recrystallization and column chromatography are effective methods for purifying chalcones, each with its own set of advantages and disadvantages. Recrystallization is a cost-effective and scalable method that can yield highly pure crystalline products. In contrast, column chromatography is more versatile, capable of purifying oily products and complex mixtures, often with a higher recovery rate. The choice of purification method should be guided by the specific characteristics of the crude product, the nature of the impurities, and the desired scale of the purification. For optimal results in drug development and scientific research, a thorough purity assessment of the final chalcone product is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jetir.org [jetir.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Green Synthesis Protocols for 1-Phenyl-1-penten-3-one
For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Analysis of Sustainable Synthetic Routes
The synthesis of 1-phenyl-1-penten-3-one, a chalcone (B49325) derivative with significant potential in medicinal chemistry and organic synthesis, has traditionally relied on conventional methods that often involve harsh conditions and hazardous solvents. In the drive towards more sustainable chemical manufacturing, a variety of green synthesis protocols have emerged. This guide provides a comprehensive comparison of these environmentally benign methods, offering a clear overview of their performance based on experimental data. We will delve into microwave-assisted, ultrasound-assisted, and solvent-free mechanochemical approaches, benchmarking them against the conventional Claisen-Schmidt condensation.
Performance Comparison of Synthesis Protocols
The following table summarizes the key quantitative data for different methods of synthesizing this compound, providing a direct comparison of their efficiency and environmental impact.
| Parameter | Conventional Method | Microwave-Assisted | Ultrasound-Assisted | Solvent-Free (Grinding) |
| Yield (%) | ~70-85% | 85-95% | 80-92% | ~90% |
| Reaction Time | 4-24 hours | 2-15 minutes | 15-60 minutes | 5-15 minutes |
| Temperature (°C) | Room Temperature to Reflux | 60-120°C | 25-50°C | Room Temperature |
| Solvent | Ethanol (B145695), Methanol | Ethanol, or Solvent-free | Ethanol, Water | Solvent-free |
| Catalyst | NaOH, KOH | NaOH, KOH, I₂-Alumina | NaOH, KOH | Solid NaOH, KOH |
| Energy Source | Thermal (Heating Mantle) | Microwave Irradiation | Ultrasonic Cavitation | Mechanical Grinding |
| Key Advantages | Well-established | Rapid, High Yield | Energy Efficient, Mild Conditions | No Solvent Waste, Rapid |
| Key Disadvantages | Long Reaction Times, Solvent Waste | Requires Specialized Equipment | Lower Reaction Rates than MW | Scalability can be a challenge |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and evaluation in a laboratory setting.
Conventional Claisen-Schmidt Condensation
This method serves as the baseline for comparison.
Materials:
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl, dilute)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.[1]
-
Slowly add 3-pentanone to the cooled solution while stirring.
-
After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete (typically after several hours), neutralize the mixture with a dilute solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[1]
Microwave-Assisted Synthesis
This protocol highlights the significant reduction in reaction time.
Materials:
-
Benzaldehyde
-
3-Pentanone
-
Sodium Hydroxide (NaOH)
-
Ethanol (optional, can be performed solvent-free with a solid support like alumina)
-
Ethyl Acetate (for extraction if a solid support is used)
Procedure:
-
In a dedicated microwave reaction vessel, mix benzaldehyde and 3-pentanone.
-
If using a solvent, add ethanol and an aqueous solution of NaOH. If solvent-free, add a solid support impregnated with a catalyst (e.g., iodine on neutral alumina).[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100°C) and power for a short duration (e.g., 5-10 minutes).[2][3]
-
After the reaction is complete and the vessel has cooled, if a solvent was used, proceed with a similar work-up as the conventional method (neutralization, extraction, drying, and purification).
-
If a solid support was used, the product can be extracted from the solid matrix using a solvent like ethyl acetate, followed by filtration and solvent evaporation.[2]
Ultrasound-Assisted Synthesis
This method offers an energy-efficient alternative.
Materials:
-
Benzaldehyde
-
3-Pentanone
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol or Water
Procedure:
-
In a suitable flask, dissolve the aromatic aldehyde and ketone in the chosen solvent (ethanol or water).
-
Add the base catalyst (e.g., pulverized KOH).
-
Immerse the flask in an ultrasonic bath.
-
Sonicate the mixture at a specific frequency (e.g., 25-40 kHz) and power at room temperature or slightly elevated temperature (e.g., 30-40°C).[4]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15-60 minutes.[4]
-
Once complete, follow a standard aqueous work-up procedure involving neutralization, extraction with an organic solvent, drying, and purification of the final product.
Solvent-Free Mechanochemical Synthesis (Grinding)
This protocol eliminates the need for solvents entirely.
Materials:
-
Benzaldehyde
-
3-Pentanone
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Mortar and Pestle
Procedure:
-
Place the aromatic aldehyde, ketone, and solid NaOH or KOH in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature.
-
The reaction is typically initiated by the friction and localized heat generated during grinding, and a change in the physical state of the mixture (e.g., solidification or color change) is often observed.
-
Continue grinding for a short period (e.g., 5-15 minutes) until the reaction is complete (as monitored by TLC of a small dissolved sample).
-
The resulting solid mass is then typically washed with cold water to remove the catalyst and any unreacted starting materials.
-
The solid product can be collected by filtration and further purified by recrystallization.
Visualizing the Synthetic Workflows
To provide a clearer understanding of the procedural steps, the following diagrams illustrate the general workflows for the synthesis of this compound via conventional and green chemistry approaches.
References
Safety Operating Guide
Proper Disposal of 1-Phenyl-1-penten-3-one: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 1-Phenyl-1-penten-3-one
Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Improper disposal of this chemical can lead to significant health risks and environmental contamination. This guide provides procedural, step-by-step guidance for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O[1][2][3] |
| Molecular Weight | 160.21 g/mol [1][2][3] |
| Melting Point | 38.5°C[1] |
| Boiling Point | 246.12°C (approximate)[1] |
| Density | 0.8697 g/cm³[1] |
Operational Disposal Plan: Step-by-Step Procedures
The proper disposal of this compound waste must be carried out in compliance with federal, state, and local regulations. The following steps provide a general guideline for its disposal as hazardous waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste stream containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[4] Keep it separate from incompatible materials.
Step 2: Waste Collection and Containerization
-
Select Appropriate Container: Collect waste this compound in a designated, properly labeled, and sealed container that is compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[5]
-
Container Condition: Ensure the waste container is in good condition, with no leaks or rust.[6]
-
Keep Containers Closed: Always keep hazardous waste containers capped and closed except when adding or removing material.[6]
Step 3: Labeling of Hazardous Waste
-
Use Hazardous Waste Tags: All chemical waste containers must be labeled using an EHS-approved hazardous waste tag.[5]
-
Required Information: The label must include the following information:
-
The words "Hazardous Waste".[5]
-
Full common chemical name: "this compound". Abbreviations or chemical formulas are not permitted.[5]
-
The quantity of the waste.
-
Date of waste generation.[5]
-
The location of origin (e.g., department, room number).[5]
-
The name and contact information of the principal investigator.[5]
-
Step 4: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.
-
Secondary Containment: It is best practice to store hazardous waste with secondary containment to prevent the spread of material in case of a leak.[7]
-
Flammability Precautions: Given that similar chemicals are flammable, it is prudent to store this compound waste in a flammable storage cabinet and away from sources of ignition.[4]
Step 5: Arrangement for Disposal
-
Contact EHS: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.[4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[8][9]
-
Complete Necessary Forms: Submit a completed hazardous waste information form to the EHS office as required.[5]
-
Prohibited Disposal Methods: Do not discharge this compound to sewer systems or contaminate water, foodstuffs, or feed during storage or disposal.[8]
Spill and Emergency Procedures
In the event of a spill of this compound, the following immediate actions should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated to disperse any vapors.[4]
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent.[4] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[4][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.[4]
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 3152-68-9 CAS MSDS (1-phenylpent-1-en-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-phenylpent-1-en-3-one | 3152-68-9 [chemicalbook.com]
- 3. This compound | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. echemi.com [echemi.com]
- 9. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
